4-Phenylbutanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H42N7O17P3S-4 |
|---|---|
分子量 |
909.7 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(4-phenylbutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C31H46N7O17P3S/c1-31(2,26(42)29(43)34-12-11-21(39)33-13-14-59-22(40)10-6-9-19-7-4-3-5-8-19)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h3-5,7-8,17-18,20,24-26,30,41-42H,6,9-16H2,1-2H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/p-4/t20-,24-,25-,26+,30-/m1/s1 |
InChI 键 |
NWMFUNHMPFMPTN-HSJNEKGZSA-J |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of 4-Phenylbutanoyl-CoA from 4-Phenylbutyric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for synthesizing 4-phenylbutanoyl-CoA from 4-phenylbutyric acid. Both chemical and enzymatic approaches are detailed, offering researchers the flexibility to choose a method based on available resources and desired outcomes. This document includes detailed experimental protocols, quantitative data where available, and visual representations of workflows and metabolic pathways to facilitate a deeper understanding of the synthesis process. The information compiled herein is intended to serve as a valuable resource for professionals in drug development and biochemical research who are working with or interested in the metabolism and activation of 4-phenylbutyric acid.
Introduction
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative with a terminal aromatic group that has garnered significant interest in the scientific community. It is utilized as a chemical chaperone in the treatment of protein-folding disorders and has shown therapeutic potential in a range of conditions, including urea cycle disorders, sickle cell disease, and certain cancers. The biological activity of 4-PBA is intrinsically linked to its metabolic activation to this compound. This conversion is a critical step that allows for its entry into various metabolic pathways, including a round of β-oxidation to yield phenylacetyl-CoA, a key active metabolite.
This guide will explore the primary methods for the synthesis of this compound, providing detailed protocols for both chemical and enzymatic approaches.
Chemical Synthesis of this compound
Synthesis Methods and Quantitative Data
Several methods have been systematically tested for the synthesis of a variety of acyl-CoA thioesters. The yields of these reactions are dependent on the specific acyl group. Below is a summary of yields for various acyl-CoAs synthesized using different chemical methods, which can serve as a reference for the expected efficiency of this compound synthesis.
| Acyl Group | Symmetric Anhydride Method Yield (%) | Carbonyldiimidazole (CDI) Method Yield (%) | Ethylchloroformate (ECF) Method Yield (%) |
| Acetyl | 95 | 85 | - |
| Propionyl | 92 | 88 | - |
| Butyryl | 90 | 82 | - |
| Cinnamoyl | - | - | 75 |
| Octanoyl | - | 75 | 57 |
| 3-Phenylpropionyl | - | 78 | - |
Data adapted from a study on the chemo-enzymatic synthesis of various CoA esters. The yield for 3-phenylpropionyl-CoA, a close structural analog of this compound, is particularly noteworthy.
Experimental Protocols
The following are detailed protocols for the chemical synthesis of acyl-CoAs, which can be adapted for the synthesis of this compound.
2.2.1. Carbonyldiimidazole (CDI) Method
This method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole to form an acyl-imidazole intermediate, which then reacts with Coenzyme A.
Materials:
-
4-Phenylbutyric acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or trilithium salt)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Deionized water
-
Liquid nitrogen
-
Lyophilizer
Protocol:
-
In a clean, dry reaction vessel, dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF.
-
Add 4-phenylbutyric acid (0.031 mmol, 4.8 equivalents) to the CDI solution.
-
Stir the reaction mixture at room temperature (22 °C) for 1 hour to allow for the formation of the acyl-imidazole intermediate.
-
In a separate vessel, dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the reaction mixture containing the activated 4-phenylbutyric acid.
-
Stir the reaction for an additional 45 minutes at room temperature.
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight to remove the solvent.
-
Dissolve the resulting powder in a suitable buffer (e.g., 600 µL of deionized water) for subsequent purification and analysis.
2.2.2. Ethylchloroformate (ECF) Method
This method utilizes ethylchloroformate to form a mixed anhydride of the carboxylic acid, which is then reacted with Coenzyme A.
Materials:
-
4-Phenylbutyric acid
-
Ethylchloroformate
-
Triethylamine
-
Coenzyme A (free acid or trilithium salt)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Deionized water
-
Liquid nitrogen
-
Lyophilizer
Protocol:
-
Dissolve 4-phenylbutyric acid (0.051 mmol, 10 equivalents) in 200 µL of anhydrous THF in a reaction vessel.
-
Cool the solution to 4 °C in an ice bath.
-
Add 3.6 µL of triethylamine (0.026 mmol, 5 equivalents) and 2.6 µL of ethylchloroformate (0.026 mmol, 5 equivalents) to the cooled solution.
-
Stir the mixture for 45 minutes at 4 °C.
-
In a separate vessel, dissolve 4 mg of Coenzyme A (0.0051 mmol, 1 equivalent) in 200 µL of 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the reaction mixture.
-
Stir the reaction for an additional 45 minutes at room temperature (22 °C).
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight.
-
Dissolve the resulting powder in a suitable buffer for further use.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is catalyzed by acyl-CoA synthetases (also known as acyl-CoA ligases), which activate fatty acids by forming a thioester bond with Coenzyme A. For 4-phenylbutyric acid, medium-chain acyl-CoA synthetases (MCAS) and xenobiotic-CoA ligases are the most relevant enzymes. The involvement of medium-chain acyl-CoA dehydrogenase (MCAD) in the metabolism of phenylbutyrate strongly suggests that an MCAS is responsible for its initial activation to this compound.
Candidate Enzymes and Kinetic Data
While a specific MCAS with characterized kinetics for 4-phenylbutyric acid has not been definitively identified, a medium-chain acyl-CoA synthetase purified from bovine liver mitochondria has been shown to have activity towards aromatic and arylacetic acids, making it a strong candidate. The downstream enzyme, human medium-chain acyl-CoA dehydrogenase (MCAD), has been shown to utilize phenylbutyryl-CoA as a substrate, with the following kinetic parameters:
| Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |
| Phenylbutyryl-CoA | 5.3 | 0.2 |
| Octanoyl-CoA (endogenous substrate) | 2.8 | 4.0 |
This data indicates that while phenylbutyryl-CoA is a substrate for MCAD, the enzyme is significantly more efficient with its preferred endogenous substrate, octanoyl-CoA.
Experimental Protocols
The following protocols describe the general procedures for the purification of a candidate enzyme and the subsequent enzymatic synthesis and activity assay, which can be adapted for this compound.
3.2.1. Purification of Medium-Chain Acyl-CoA Synthetase (adapted from Kasuya et al., 1996)
This protocol outlines the purification of a medium-chain acyl-CoA synthetase from bovine liver mitochondria, a potential enzyme for this compound synthesis.
Materials:
-
Bovine liver
-
Sucrose solution (0.25 M)
-
Tris-HCl buffer (pH 7.4 and 8.0)
-
DEAE-cellulose, hydroxylapatite, and affinity chromatography columns
-
Gel filtration column
-
Ammonium sulfate
-
Standard protein assay reagents
Protocol:
-
Mitochondria Isolation: Homogenize fresh bovine liver in 0.25 M sucrose and isolate mitochondria by differential centrifugation.
-
Enzyme Extraction: Lyse the isolated mitochondria and precipitate the enzyme using ammonium sulfate fractionation.
-
Chromatography:
-
Apply the solubilized protein fraction to a DEAE-cellulose anion-exchange column and elute with a salt gradient.
-
Pool the active fractions and apply to a hydroxylapatite column.
-
Further purify the enzyme using affinity chromatography (e.g., with a CoA-agarose column).
-
Perform a final purification step using gel filtration chromatography to obtain a highly purified enzyme preparation.
-
-
Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE.
3.2.2. Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of an acyl-CoA.
Materials:
-
Purified medium-chain acyl-CoA synthetase
-
4-Phenylbutyric acid
-
Coenzyme A (free acid)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Reaction quenching solution (e.g., perchloric acid)
Protocol:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 8.0)
-
4-Phenylbutyric acid (at a concentration around its expected Km)
-
Coenzyme A
-
ATP
-
MgCl₂
-
-
Initiate the reaction by adding the purified medium-chain acyl-CoA synthetase.
-
Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid to a final concentration of 1 M).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using HPLC.
3.2.3. Acyl-CoA Synthetase Activity Assay
The activity of the acyl-CoA synthetase can be monitored by measuring the formation of the acyl-CoA product over time using HPLC.
Materials:
-
HPLC system with a C18 reverse-phase column
-
UV detector
-
Mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer)
-
This compound standard (if available)
Protocol:
-
Prepare a reaction mixture as described in the enzymatic synthesis protocol.
-
Take aliquots of the reaction mixture at different time points.
-
Stop the reaction in each aliquot by adding a quenching solution.
-
Clarify the samples by centrifugation.
-
Inject the supernatant onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA).
-
Quantify the amount of this compound formed by comparing the peak area to a standard curve or by using a known extinction coefficient.
Visualization of Workflows and Pathways
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis workflow for this compound.
Metabolic Pathway of 4-Phenylbutyric Acid
Caption: Metabolic activation of 4-Phenylbutyric Acid.
Conclusion
The synthesis of this compound is a critical step for studying the mechanism of action and metabolic fate of 4-phenylbutyric acid. This guide has provided detailed methodologies for both chemical and enzymatic synthesis routes. While chemical synthesis offers a direct and scalable approach, enzymatic synthesis provides a more biologically relevant method that can be used for in vitro studies of downstream metabolic processes. The provided protocols, quantitative data, and visual workflows are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and utilize this compound in their research endeavors. Further characterization of specific medium-chain acyl-CoA synthetases with 4-phenylbutyric acid as a substrate will be a valuable contribution to this field.
The Biological Role of 4-Phenylbutanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenylbutyrate (4-PBA) is a short-chain fatty acid derivative approved for the treatment of urea cycle disorders and investigated for a range of other clinical conditions due to its activity as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolism, which begins with its activation to 4-Phenylbutanoyl-CoA. This thioester subsequently enters the mitochondrial fatty acid β-oxidation pathway, undergoing a series of enzymatic reactions analogous to the catabolism of endogenous fatty acids.[3][4] This document provides a detailed technical overview of the biological role and metabolic fate of this compound, focusing on the specific enzymes involved, quantitative kinetic data, and the experimental protocols used to elucidate this pathway.
Introduction: From 4-Phenylbutyrate to its Active CoA Ester
4-Phenylbutyrate is a prodrug that is converted to its active CoA thioester, this compound, before it can be metabolized.[5] This activation is a prerequisite for its entry into mitochondrial β-oxidation. The primary metabolic function of this pathway is the conversion of 4-PBA into phenylacetyl-CoA (PA-CoA).[3][6] Phenylacetyl-CoA is the precursor to phenylacetate (PA), which conjugates with glutamine to form phenylacetylglutamine (PAGN).[7] This final product is excreted in the urine, providing an alternative pathway for nitrogen waste disposal, which is crucial for patients with urea cycle disorders.[7][8]
Mitochondrial β-Oxidation of this compound
The catabolism of this compound mirrors the classical β-oxidation spiral of fatty acids, occurring in four sequential enzymatic steps within the mitochondria.[8][9] This process shortens the acyl chain by two carbons, yielding phenylacetyl-CoA.
Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
The initial and rate-limiting step is the α,β-dehydrogenation of this compound to form 4-Phenyl-2-butenoyl-CoA.[10][11] Extensive research has demonstrated that this reaction is catalyzed exclusively by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[3][8] Studies using cell extracts deficient in other acyl-CoA dehydrogenases, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), showed no significant formation of the product, confirming MCAD's singular role.[6][8]
Step 2: Hydration by Multiple Enoyl-CoA Hydratases
The second step involves the hydration of the trans double bond in 4-Phenyl-2-butenoyl-CoA to yield 4-Phenyl-3-hydroxybutanoyl-CoA.[6][9] Unlike the first step, this reaction is not limited to a single enzyme. All three mitochondrial enoyl-CoA hydratases have been shown to catalyze this step:
-
Short-Chain Enoyl-CoA Hydratase (SCEH)
-
Long-Chain Enoyl-CoA Hydratase (LCEH), part of the mitochondrial trifunctional protein (MTP)
This redundancy suggests a robust and non-specific hydration step in the metabolic pathway of this compound.
Step 3: Dehydrogenation by Hydroxyacyl-CoA Dehydrogenases
The third step is the NAD+-dependent dehydrogenation of 4-Phenyl-3-hydroxybutanoyl-CoA to form 4-Phenyl-3-ketobutanoyl-CoA.[6][9] This reaction can be catalyzed by both Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), which is also a component of the mitochondrial trifunctional protein.[6][8]
Step 4: Thiolytic Cleavage by Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT)
The final step is the thiolytic cleavage of 4-Phenyl-3-ketobutanoyl-CoA by Coenzyme A. This reaction releases a two-carbon unit as acetyl-CoA and the final product, phenylacetyl-CoA (PA-CoA).[8] Experiments using cells deficient in mitochondrial trifunctional protein and cells with an isolated deficiency have confirmed that Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT) is the sole enzyme responsible for this cleavage.[6][8] The short-chain ketoacyl-CoA thiolase (SCKAT) is unable to process the substrate, likely due to steric hindrance from the bulky phenyl group.[6]
Data Presentation: Enzyme Kinetics
The following table summarizes the quantitative data for the interaction of this compound with its primary dehydrogenase, MCAD, compared to its natural substrate, octanoyl-CoA.
| Substrate | Enzyme | Km (µM) | KD app (µM) | Catalytic Efficiency (mM-1s-1) | Citation(s) |
| This compound | Human MCAD | 5.3 | 2.16 | 0.2 | [3][4] |
| Octanoyl-CoA | Human MCAD | 2.8 | 0.12 | 4.0 | [3][4] |
Experimental Protocols
The elucidation of the this compound metabolic pathway relied on several key experimental methodologies.
Cell Culture and Patient Fibroblasts
Fibroblast cell lines from patients with confirmed deficiencies in specific β-oxidation enzymes (e.g., MCAD, SCAD, VLCAD, MTP, LCKAT) were cultured under standard conditions. These deficient cell lines served as the primary models to identify which enzymes were essential for the metabolism of 4-PBA and its intermediates.[6]
Enzyme Activity Assays using Cell Extracts
Objective: To determine which enzymes are capable of metabolizing this compound and its downstream intermediates.
Methodology:
-
Cell Lysis: Cultured fibroblasts (both control and enzyme-deficient) are harvested and lysed to create cell extracts containing active mitochondrial enzymes.
-
Incubation: The cell extracts are incubated at 37°C in a reaction mixture containing the substrate of interest (e.g., this compound).
-
Reaction Quenching: The enzymatic reaction is stopped at various time points by adding a strong acid, such as trichloroacetic acid.
-
Sample Preparation: Samples are centrifuged to pellet precipitated proteins, and the supernatant containing the CoA esters is collected for analysis.[6][8]
Ultra-High-Performance Liquid Chromatography (UHPLC) Analysis
Objective: To separate and quantify the substrate and product CoA esters from the enzyme assays.
Methodology:
-
Chromatographic Separation: The supernatant from the quenched reaction is injected into a UHPLC system equipped with a C18 column.
-
Gradient Elution: A gradient of two mobile phases (e.g., a buffer with an ion-pairing agent like dibutylammonium acetate and a methanol/acetonitrile mixture) is used to separate the different CoA esters based on their hydrophobicity.
-
Detection: The eluting compounds are detected using a UV detector or a mass spectrometer.
-
Quantification: The concentration of each CoA ester (e.g., this compound, Phenylacetyl-CoA) is determined by comparing its peak area to a standard curve of known concentrations.[6][8]
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
Objective: To measure the catalytic efficiency of acyl-CoA dehydrogenases (specifically MCAD) with this compound.
Methodology:
-
Principle: The assay monitors the reduction of ETF by the acyl-CoA dehydrogenase. The fluorescence of ETF's FAD cofactor is quenched upon its reduction, and this change is measured over time.
-
Reaction Mixture: Purified recombinant human MCAD is mixed with ETF and the substrate (this compound or a control like octanoyl-CoA) in an anaerobic environment.
-
Fluorescence Monitoring: The decrease in ETF fluorescence is monitored using a fluorometer. The initial rate of fluorescence decrease is proportional to the enzyme's activity.
-
Kinetic Parameter Calculation: By measuring the reaction rates at different substrate concentrations, kinetic parameters like Km and Vmax can be calculated.[3][4]
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of 4-Phenylbutyrate β-oxidation.
Caption: Workflow for identifying enzymes in 4-PBA metabolism.
Conclusion
This compound is a key metabolic intermediate in the therapeutic action of 4-phenylbutyrate. It is catabolized through the mitochondrial β-oxidation pathway in a series of four enzymatic steps that are highly analogous to those for endogenous fatty acids. However, the pathway exhibits unique enzyme specificities, notably the exclusive reliance on MCAD for the initial dehydrogenation and LCKAT for the final thiolytic cleavage. The promiscuity of the intermediate hydratase and dehydrogenase steps ensures metabolic flux. Understanding this pathway is critical for optimizing the therapeutic use of 4-phenylbutyrate, predicting potential drug interactions, and managing toxicity, particularly in individuals with underlying fatty acid oxidation disorders.
References
- 1. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Evidence for involvement of medium chain acyl-CoA dehydrogenase in the" by Kaitlyn Kormanik, Heejung Kang et al. [bearworks.missouristate.edu]
- 4. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
4-Phenylbutanoyl-CoA as a substrate for medium-chain acyl-CoA dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical enzyme in the mitochondrial beta-oxidation of fatty acids, primarily acting on substrates with acyl chain lengths of 4 to 12 carbons. Deficiencies in MCAD activity lead to the genetic disorder Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), which can have severe metabolic consequences.[1][2] While the role of MCAD in fatty acid metabolism is well-established, its substrate specificity extends to other molecules, including aromatic acyl-CoA esters. This guide provides a comprehensive technical overview of 4-Phenylbutanoyl-CoA as a substrate for MCAD, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant metabolic pathway. This information is particularly relevant for professionals involved in drug development, especially concerning therapies for urea cycle disorders where sodium phenylbutyrate is utilized.[3][4]
Quantitative Data: Enzymatic Activity of MCAD with this compound
The enzymatic activity of human MCAD with this compound has been characterized and compared to its activity with octanoyl-CoA, a bona fide substrate for the enzyme. The following table summarizes the key kinetic parameters.[3][4]
| Substrate | Apparent Dissociation Constant (KD app) (μM) | Michaelis Constant (Km) (μM) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |
| This compound | 2.16[3][4] | 5.3[3][4] | 0.2[3][4] |
| Octanoyl-CoA | 0.12[3][4] | 2.8[3][4] | 4.0[3][4] |
Metabolic Pathway
Sodium phenylbutyrate is a drug used in the treatment of urea cycle disorders.[3][4] Following administration, it is converted to its CoA ester, 4-phenylbutyryl-CoA. This intermediate then undergoes a round of β-oxidation, a process in which MCAD plays a key role, to form phenylacetyl-CoA, the active metabolite that facilitates the excretion of ammonia.[3][4]
Experimental Protocols
The characterization of this compound as an MCAD substrate involves several key experimental procedures.
Anaerobic Titration of Purified Recombinant Human MCAD
This experiment is performed to determine the binding affinity of the substrate to the enzyme.
-
Objective: To measure the apparent dissociation constant (KD app) of this compound for MCAD.
-
Methodology: Purified recombinant human MCAD is titrated anaerobically with this compound. The spectral changes of the enzyme are monitored. These changes are characteristic of the formation of the charge transfer ternary complex, which is also observed with the bona fide substrate, octanoyl-CoA.[3][4] The KD app is then calculated from the titration data.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This assay is used to measure the reductive and oxidative half-reactions of MCAD, providing data on the enzyme's catalytic activity.
-
Objective: To determine the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) of MCAD with this compound.
-
Methodology: The assay monitors the reduction of ETF, which is coupled to the oxidation of the acyl-CoA substrate by MCAD. The rate of ETF fluorescence reduction is measured at various concentrations of this compound. The kinetic parameters are then derived from these measurements.
ETF Reduction Assay in Cell Extracts
This experiment confirms the involvement of MCAD in the metabolism of this compound in a cellular context.
-
Objective: To demonstrate that MCAD is responsible for the metabolism of this compound in cells.
-
Methodology: Extracts from wild-type and MCAD-deficient lymphoblast cells are used. The ability of these extracts to reduce ETF in the presence of this compound as a substrate is measured. A detectable ETF reduction activity in wild-type cell extracts and its absence in MCAD-deficient cell extracts confirms the central role of MCAD.[3][4]
Experimental Workflow
The following diagram illustrates the logical flow of experiments to establish this compound as an MCAD substrate.
Conclusion
The evidence strongly supports the role of medium-chain acyl-CoA dehydrogenase in the metabolism of this compound.[3][4] While the catalytic efficiency is lower than that for its primary substrate, octanoyl-CoA, the interaction is significant and physiologically relevant, particularly in the context of phenylbutyrate-based therapies. The provided data and experimental protocols offer a solid foundation for further research in this area, including the development of novel therapeutic strategies and the understanding of substrate specificity in the acyl-CoA dehydrogenase family of enzymes.
References
- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
The Mitochondrial Odyssey of 4-Phenylbutanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyrate, a compound with therapeutic applications in urea cycle disorders and potential in other diseases, is activated in the body to its coenzyme A (CoA) thioester, 4-phenylbutanoyl-CoA. The primary site for the metabolism of this activated compound is the mitochondrion, where it undergoes a catabolic process mirroring that of natural fatty acids: β-oxidation. This technical guide provides a comprehensive overview of the metabolic fate of this compound within the mitochondrial matrix, detailing the enzymatic cascade, available kinetic data, and the regulatory signaling pathways that are influenced by its precursor. Detailed experimental protocols for the analysis of this metabolic pathway are also provided to facilitate further research in this area.
Introduction
4-Phenylbutyrate (4-PBA) is a short-chain fatty acid derivative that has garnered significant interest for its therapeutic properties. While its primary clinical use is as an ammonia scavenger in urea cycle disorders, its role as a histone deacetylase (HDAC) inhibitor has opened avenues for its investigation in cancer, cystic fibrosis, and neurodegenerative diseases.[1][2] Upon entering the cell, 4-PBA is activated to this compound, directing it towards mitochondrial metabolism. Understanding the intricacies of its mitochondrial processing is paramount for elucidating its mechanism of action, potential off-target effects, and for the rational design of second-generation therapeutics. This guide delves into the core of this metabolic journey.
The β-Oxidation of this compound: A Stepwise Enzymatic Breakdown
Similar to endogenous fatty acids, this compound is catabolized in the mitochondria through a four-step β-oxidation spiral. This process sequentially shortens the acyl-CoA chain by two carbons, yielding acetyl-CoA and, in this specific case, phenylacetyl-CoA.[3]
Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
The initial and rate-limiting step is the introduction of a double bond between the α- and β-carbons of this compound. This reaction is catalyzed exclusively by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .[4]
-
Substrate: this compound
-
Enzyme: Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Product: 4-Phenyl-2-butenoyl-CoA
Step 2: Hydration by Enoyl-CoA Hydratases
The newly formed double bond in 4-phenyl-2-butenoyl-CoA is then hydrated to form a hydroxyl group on the β-carbon. This step is catalyzed by any of the three mitochondrial enoyl-CoA hydratases :
-
Short-Chain Enoyl-CoA Hydratase (SCEH)[4]
-
Long-Chain Enoyl-CoA Hydratase (LCEH)[4]
-
3-Methylglutaconyl-CoA Hydratase[4]
-
Substrate: 4-Phenyl-2-butenoyl-CoA
-
Enzyme(s): SCEH, LCEH, 3-Methylglutaconyl-CoA Hydratase
-
Product: 4-Phenyl-3-hydroxybutyryl-CoA
Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenases
The hydroxyl group of 4-phenyl-3-hydroxybutyryl-CoA is subsequently oxidized to a keto group. This second dehydrogenation is carried out by both short- and long-chain 3-hydroxyacyl-CoA dehydrogenases .[4]
-
Substrate: 4-Phenyl-3-hydroxybutyryl-CoA
-
Enzyme(s): Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD), Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
-
Product: 4-Phenyl-3-ketobutyryl-CoA
Step 4: Thiolytic Cleavage by Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT)
The final step is the thiolytic cleavage of 4-phenyl-3-ketobutyryl-CoA by a molecule of free coenzyme A. This reaction is exclusively catalyzed by Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT) , which is a component of the mitochondrial trifunctional protein.[4][5] This step yields the final products of this single round of β-oxidation.
-
Substrate: 4-Phenyl-3-ketobutyryl-CoA
-
Enzyme: Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT)
-
Products: Phenylacetyl-CoA and Acetyl-CoA
Quantitative Data on Enzyme Kinetics
The efficiency of each enzymatic step is crucial for determining the overall flux through the pathway. While comprehensive kinetic data for all enzymes with their respective 4-phenylbutyrate-derived substrates is not yet fully available in the literature, some key parameters have been determined.
| Enzyme | Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This compound | 5.3 | 0.2 | [6] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (for comparison) | 2.8 | 4.0 | [6] |
Signaling Pathways and Regulation
The precursor to the core molecule of this guide, 4-phenylbutyrate, exerts broader effects on mitochondrial biology, primarily through its activity as a histone deacetylase inhibitor. These effects can indirectly influence the metabolic fate of this compound by altering the mitochondrial landscape.
Induction of Mitochondrial Biogenesis
4-PBA has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria.[3] This is primarily mediated through the upregulation of the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis and function.
4-PBA can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, which can help protect mitochondria from oxidative stress. There is evidence of crosstalk between the PGC-1α and Nrf2 pathways, suggesting a coordinated response to 4-PBA that enhances both mitochondrial number and their antioxidant capacity.
Experimental Protocols
Synthesis of this compound and its Intermediates
Protocol 5.1.1: Synthesis of this compound
This protocol is adapted from a general method for acyl-CoA synthesis.
-
Dissolve 4-phenylbutyric acid in an appropriate organic solvent (e.g., dichloromethane).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.
-
After the activation is complete, add a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate).
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Protocol 5.1.2: Synthesis of 4-Phenyl-2-butenoyl-CoA
This intermediate can be synthesized from this compound using an acyl-CoA oxidase.[7]
-
Incubate this compound with a commercially available acyl-CoA oxidase in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Monitor the reaction by spectrophotometry at 263 nm, which corresponds to the formation of the enoyl-CoA double bond.
-
Stop the reaction at its plateau by acidification.
-
Purify the product by HPLC.
Protocol 5.1.3: Synthesis of 4-Phenyl-3-hydroxybutyryl-CoA and 4-Phenyl-3-ketobutyryl-CoA
These intermediates can be synthesized enzymatically in a stepwise manner starting from 4-phenyl-2-butenoyl-CoA.
-
To synthesize 4-phenyl-3-hydroxybutyryl-CoA, incubate 4-phenyl-2-butenoyl-CoA with an enoyl-CoA hydratase.
-
To synthesize 4-phenyl-3-ketobutyryl-CoA, further incubate the product from the previous step with a 3-hydroxyacyl-CoA dehydrogenase in the presence of NAD+.[7]
-
Purify the products at each stage using HPLC.
Measurement of Enzyme Activity
Protocol 5.2.1: General Workflow for UHPLC-based Enzyme Activity Assay
This workflow can be adapted for each of the four enzymes in the β-oxidation pathway.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the specific substrate (e.g., this compound for MCAD), necessary cofactors (e.g., FAD for MCAD, NAD+ for dehydrogenases), and the enzyme source (purified enzyme or mitochondrial extract).
-
Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid).
-
Sample Preparation: Neutralize the sample and centrifuge to remove precipitated proteins.
-
UHPLC Analysis: Inject the supernatant onto a reverse-phase UHPLC column to separate the substrate and product.
-
Detection and Quantification: Detect the acyl-CoA species by UV absorbance (typically at 260 nm) or by mass spectrometry. Quantify the product formation by comparing its peak area to a standard curve.
Measurement of Mitochondrial β-Oxidation Flux
Protocol 5.3.1: Using Radiolabeled 4-Phenylbutyrate
This method measures the overall flux of 4-phenylbutyrate through the β-oxidation pathway in isolated mitochondria or intact cells.
-
Substrate Preparation: Synthesize or procure radiolabeled 4-phenylbutyrate (e.g., [1-¹⁴C]4-phenylbutyrate or [³H]4-phenylbutyrate).
-
Cell/Mitochondria Incubation: Incubate isolated mitochondria or cultured cells with the radiolabeled 4-phenylbutyrate in an appropriate reaction medium.
-
Capture of Radiolabeled Products:
-
For [1-¹⁴C]4-phenylbutyrate, the final product of β-oxidation and subsequent TCA cycle activity is ¹⁴CO₂. Trap the evolved ¹⁴CO₂ using a suitable base (e.g., a filter paper soaked in NaOH).
-
For [³H]4-phenylbutyrate, the β-oxidation process releases ³H into the aqueous environment as ³H₂O.
-
-
Quantification:
-
Measure the radioactivity of the trapped ¹⁴CO₂ or the ³H₂O in the reaction medium using a scintillation counter.
-
-
Data Analysis: Calculate the rate of β-oxidation based on the amount of radioactivity incorporated into the final product over time.
Conclusion
The mitochondrial metabolism of this compound proceeds through a classical β-oxidation pathway, engaging a specific set of mitochondrial enzymes. While the enzymatic players have been identified, a comprehensive quantitative understanding of the kinetics of each step remains an area ripe for further investigation. The broader influence of 4-phenylbutyrate on mitochondrial biogenesis and stress responses, mediated through signaling pathways like PGC-1α and Nrf2, adds another layer of complexity to its cellular effects. The experimental protocols outlined in this guide provide a framework for researchers to further dissect the metabolic fate of this intriguing therapeutic molecule and its impact on mitochondrial function. A deeper understanding of these processes will undoubtedly contribute to the optimization of existing therapies and the development of novel drugs targeting mitochondrial metabolism.
References
- 1. Frontiers | NRF2: A crucial regulator for mitochondrial metabolic shift and prostate cancer progression [frontiersin.org]
- 2. The multifaceted role of Nrf2 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. The emerging role of Nrf2 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Structural Insights into 4-Phenylbutanoyl-CoA: A Comparative Analysis with Fatty Acyl-CoAs for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyrate is a drug approved for the treatment of urea cycle disorders and is under investigation for a range of other therapeutic applications, including cancer and neurodegenerative diseases. Its metabolic activation to 4-phenylbutanoyl-CoA and subsequent entry into the fatty acid β-oxidation pathway highlights the importance of understanding its structural and functional relationship with endogenous fatty acyl-CoAs. This guide provides a detailed technical overview of the structural similarity of this compound to other fatty acyl-CoAs, focusing on its interaction with key metabolic enzymes. We present quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of the relevant metabolic and signaling pathways to inform future research and drug development efforts.
Introduction
4-Phenylbutyrate (4-PBA) is a short-chain fatty acid derivative that acts as a prodrug. Upon administration, it is converted to its active form, this compound, which then undergoes β-oxidation to yield phenylacetyl-CoA.[1] The structural similarity of this compound to endogenous medium-chain fatty acyl-CoAs allows it to be processed by the mitochondrial β-oxidation machinery. This metabolic intersection is of significant interest to researchers and drug developers, as the efficiency of this process and the subsequent metabolic fate of its products can influence the therapeutic efficacy and potential side effects of 4-PBA.
This technical guide delves into the core aspects of the structural and functional relationship between this compound and other fatty acyl-CoAs, providing a comprehensive resource for professionals in the field.
Structural Similarity and Enzymatic Processing
The key to understanding the metabolic fate of 4-PBA lies in the structural mimicry of its CoA derivative to natural fatty acyl-CoAs. The presence of a phenyl group at the terminus of the butyryl chain introduces a bulky aromatic moiety, which influences its interaction with the active sites of β-oxidation enzymes.
The Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
The initial and rate-limiting step of β-oxidation for medium-chain fatty acids is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). Studies have confirmed that MCAD is the primary enzyme responsible for the dehydrogenation of this compound.[1] The enzyme's active site must accommodate the phenyl group for catalysis to occur.
The crystal structure of pig mitochondrial MCAD has been resolved, revealing a tetrameric structure with a substrate-binding pocket that accommodates fatty acyl-CoAs.[1] While a crystal structure of MCAD in complex with this compound is not available, the existing structures with substrates like octanoyl-CoA provide a framework for understanding the binding of this aromatic derivative. The active site is a narrow cavity, and the binding of this compound likely involves hydrophobic interactions between the phenyl ring and nonpolar residues lining the pocket.
Quantitative Analysis of Enzyme Kinetics
The efficiency of MCAD in processing this compound compared to its preferred substrates provides a quantitative measure of their structural and functional similarity. The following table summarizes the kinetic parameters of human MCAD with this compound and octanoyl-CoA, a representative medium-chain fatty acyl-CoA.
| Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| This compound | 5.3 | 0.2 x 106 | [1] |
| Octanoyl-CoA | 2.8 | 4.0 x 106 | [1] |
Table 1: Kinetic Parameters of Human MCAD with this compound and Octanoyl-CoA. The data indicates that while MCAD can process this compound, it does so with approximately 20-fold lower efficiency compared to its preferred substrate, octanoyl-CoA.[1] This difference is likely attributable to the steric hindrance imposed by the terminal phenyl group within the enzyme's active site.
Experimental Protocols
A thorough understanding of the experimental methodologies used to study the interaction between acyl-CoAs and dehydrogenases is crucial for researchers in this field.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with a common approach involving the activation of 4-phenylbutyric acid to its corresponding acyl chloride, followed by reaction with coenzyme A.
Protocol for the Synthesis of 4-Phenylbutyryl Chloride:
-
Dissolve 4-phenylbutyric acid in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of dimethylformamide.
-
Add thionyl chloride dropwise at room temperature and stir for one hour.
-
Remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain 4-phenylbutyryl chloride as an oil.
Protocol for the Synthesis of this compound:
-
Dissolve glycerol and 1-methylimidazole in dichloromethane and cool the solution to -5°C.
-
Add a solution of 4-phenylbutyryl chloride in dichloromethane while maintaining the temperature between -5°C and 5°C.
-
Stir the reaction mixture for 90 minutes.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with aqueous sodium bicarbonate solution and then with water.
-
The resulting product can be further purified using chromatographic techniques.
Acyl-CoA Dehydrogenase Activity Assays
This is the gold standard for measuring ACAD activity and relies on the reduction of electron transfer flavoprotein (ETF), the natural electron acceptor for ACADs. The assay is performed under anaerobic conditions.
Protocol:
-
Prepare a reaction mixture containing buffer, glucose, glucose oxidase, and catalase to remove oxygen.
-
Add the ACAD enzyme and the acyl-CoA substrate to a sealed, anaerobic cuvette or a 96-well plate.
-
Initiate the reaction by adding ETF.
-
Monitor the decrease in ETF fluorescence (excitation ~380 nm, emission ~495 nm) over time. The rate of fluorescence decrease is proportional to the ACAD activity.[2][3]
A simpler, spectrophotometric assay can be employed using an artificial electron acceptor like ferricenium hexafluorophosphate.
Protocol:
-
Prepare a reaction mixture containing buffer, the acyl-CoA substrate, and ferricenium hexafluorophosphate.
-
Add the cell or tissue homogenate containing the ACAD enzyme.
-
Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 308 nm for the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA).[4][5]
Signaling Pathways and Implications for Drug Development
Beyond its role in β-oxidation, 4-PBA and its metabolites have been shown to modulate several signaling pathways, which is of significant interest for drug development.
Histone Deacetylase (HDAC) Inhibition
4-PBA is a known inhibitor of histone deacetylases (HDACs).[2][5] By inhibiting HDACs, 4-PBA can alter gene expression, leading to various cellular effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism is a key area of investigation for its anti-cancer properties.
Endoplasmic Reticulum (ER) Stress Attenuation
4-PBA acts as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins and reducing the accumulation of misfolded proteins.[4][6][7] This has implications for a variety of diseases, including cystic fibrosis and neurodegenerative disorders where protein misfolding is a key pathological feature.
Visualizations
Metabolic Pathway of 4-Phenylbutyrate
Figure 1: Metabolic conversion of 4-Phenylbutyrate.
Experimental Workflow for ACAD Activity
Figure 2: Workflow for ETF fluorescence reduction assay.
Signaling Pathways of 4-Phenylbutyrate
Figure 3: Key signaling pathways modulated by 4-Phenylbutyrate.
Conclusion
This compound exhibits significant structural similarity to endogenous medium-chain fatty acyl-CoAs, allowing it to be metabolized via the mitochondrial β-oxidation pathway, primarily by MCAD. However, the presence of the terminal phenyl group reduces the catalytic efficiency of this process. For drug development professionals, understanding this metabolic pathway is critical for predicting the pharmacokinetics and potential drug-drug interactions of 4-PBA. Furthermore, the modulation of key signaling pathways, including HDAC inhibition and ER stress attenuation, by 4-PBA and its metabolites, opens up a wide range of therapeutic possibilities beyond its initial application in urea cycle disorders. The data and protocols presented in this guide provide a foundational resource for further research into the therapeutic potential of 4-PBA and the design of novel drugs that leverage its unique metabolic and signaling properties.
References
- 1. Crystal structures of medium-chain acyl-CoA dehydrogenase from pig liver mitochondria with and without substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 4-Phenylbutyrate Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Function of 4-Phenylbutanoyl-CoA in Gene Regulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the molecular mechanisms by which 4-Phenylbutanoyl-CoA, the active metabolite of 4-Phenylbutyrate (4-PBA), modulates gene expression. It provides a technical overview of its primary functions, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the associated biological pathways.
Introduction: From Prodrug to Active Metabolite
4-Phenylbutyrate (4-PBA) is a small molecule drug approved for the treatment of urea cycle disorders.[1] However, its therapeutic potential extends to a wide range of diseases, including cystic fibrosis, cancer, and neurodegenerative disorders like Alzheimer's disease, owing to its activity as a molecular chaperone and a potent regulator of gene expression.[1][2][3]
Upon administration, 4-PBA undergoes metabolic activation within the cell. It is converted into the thioester derivative, this compound, which is the biologically active form responsible for its effects on gene regulation. The primary mechanism of action for this compound is the inhibition of histone deacetylases (HDACs).[1][4] This guide will explore this core mechanism and its downstream consequences on cellular function.
Core Mechanism of Action in Gene Regulation
The regulatory effects of this compound on gene expression are multifaceted, stemming from its central role as an HDAC inhibitor and its participation in the broader landscape of protein acylation.
Histone Deacetylase (HDAC) Inhibition
The most well-characterized function of this compound is the inhibition of Class I and IIb histone deacetylases.[1]
-
Histone Acetylation Dynamics: Gene expression is critically regulated by the post-translational modification of histone proteins. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, a process that neutralizes their positive charge and relaxes the chromatin structure.[4] This "open" chromatin state allows transcription factors and RNA polymerase to access the DNA, thereby promoting gene transcription.
-
The Role of HDACs: Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin structure ("closed" chromatin) that represses gene expression.[4]
-
Intervention by this compound: By inhibiting HDAC activity, this compound shifts the equilibrium towards a state of histone hyperacetylation. This widespread increase in histone acetylation alters the expression of numerous genes, which underlies many of its therapeutic effects.[4][5] For example, this mechanism is responsible for its stage-specific effects on cardiac differentiation, where it promotes early-stage differentiation by increasing acetylation that favors the induction of cardiac progenitor transcription factors like Isl1 and Nkx2.5.[6]
Modulation of Key Signaling Pathways
Beyond general chromatin modification, 4-PBA and its active form have been shown to specifically modulate key signaling pathways involved in inflammation and cellular stress.
-
NF-κB Signaling: In preclinical studies, 4-PBA was found to inhibit the phosphorylation of the p65 subunit of NF-κB.[3] This action restricts the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[3]
-
ER Stress and Transcription: 4-PBA is also known as a chemical chaperone that reduces endoplasmic reticulum (ER) stress.[3][4] This can indirectly influence gene expression. For instance, 4-PBA has been shown to silence the expression of CREB3, a pro-viral transcription factor that resides in the ER, which has implications for antiviral therapies.[3]
Quantitative Data Summary
The effects of 4-PBA on gene and protein expression have been quantified in various studies. The following tables summarize key findings.
Table 1: Effects of 4-Phenylbutyrate on Gene and Protein Expression
| Cell Line / Model | Treatment | Target Gene/Protein | Observed Effect | Citation |
|---|---|---|---|---|
| IB3-1 Bronchial Epithelial Cells | 1 mM 4-PBA for 12-24h | Heat-Shock Proteins | Transient elevation in mRNA levels | [7] |
| IB3-1 Bronchial Epithelial Cells | 1 mM 4-PBA for 24h | Genes related to CF pathology | Increased mRNA expression | [7] |
| Human Glioblastoma Cells | 5 mM 4-PBA | Connexin43 (Cx43) | 2- to 5-fold increase in expression | [8] |
| Rat Glioma Cells (RG2, C6) | 2-40 mM 4-PBA | GAPDH | Concentration-dependent decrease in mRNA | [9] |
| Mouse ES Cells (Early Stage) | 4-PBA | Isl1, Nkx2.5 | Enhanced mRNA expression | [4] |
| Mouse ES Cells (Late Stage) | 4-PBA | Myl2, Myl7 | Greatly decreased mRNA expression |[4] |
Table 2: Inhibitory Activity of Phenylbutyrate Derivatives
| Compound | Target | IC₅₀ | Cell Model | Citation |
|---|---|---|---|---|
| (S)-11 (HTPB derivative) | HDAC | 16 nM | N/A | [10] |
| (S)-11 (HTPB derivative) | Cell Proliferation | ~0.1 µM | Cancer Cells |[10] |
Detailed Methodologies
Investigating the role of this compound in gene regulation involves a combination of molecular biology, cell biology, and biochemical techniques.
Gene Expression Analysis via Microarray
This protocol provides a high-level overview for assessing global changes in gene expression.
-
Cell Culture and Treatment: Culture cells (e.g., IB3-1 bronchial epithelial cells) to a desired confluency. Treat experimental groups with a specified concentration of 4-PBA (e.g., 1 mM) for various time points (e.g., 12 and 24 hours), alongside untreated control cultures.[7]
-
RNA Extraction: Harvest cells and isolate total RNA using a suitable method (e.g., Trizol reagent followed by column purification). Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Microarray Hybridization: Process the isolated RNA to generate labeled cRNA. Hybridize the labeled cRNA to a genome-wide microarray chip (e.g., Affymetrix U133).[7]
-
Data Acquisition and Analysis: Scan the microarray chips to acquire raw intensity data. Perform data normalization and statistical analysis to identify differentially expressed genes between treated and control groups. Functional annotation and pathway analysis are then used to interpret the biological significance of the gene expression changes.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if histone modifications at specific gene promoters are altered by 4-PBA treatment.
-
Cell Treatment and Cross-linking: Treat cells with 4-PBA as described above. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to an acetylated histone mark (e.g., H3K9Ac).[11] Use magnetic beads or agarose beads to pull down the antibody-histone-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Use qPCR with primers specific to the promoter regions of target genes to quantify the amount of precipitated DNA. An increase in precipitated DNA in 4-PBA treated cells indicates hyperacetylation at that specific gene promoter.[11]
Conclusion
This compound stands as a critical effector molecule that bridges cellular metabolism with epigenetic regulation. Its primary function as an HDAC inhibitor leads to widespread histone hyperacetylation, fundamentally altering the transcriptional landscape of the cell. This activity, coupled with its ability to modulate specific transcription factors like NF-κB, underpins its broad therapeutic potential. For researchers and drug developers, understanding these molecular pathways is paramount for harnessing the full clinical utility of 4-PBA and for designing novel therapeutics that target the intricate machinery of gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 4. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profile analysis of 4-phenylbutyrate treatment of IB3-1 bronchial epithelial cell line demonstrates a major influence on heat-shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells [frontiersin.org]
- 9. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coordinate Changes in Histone Modifications, mRNA Levels, and Metabolite Profiles in Clonal INS-1 832/13 β-Cells Accompany Functional Adaptations to Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 4-Phenylbutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 4-Phenylbutanoyl-CoA, a crucial intermediate for various biochemical assays and drug discovery applications. The method described is adapted from established procedures for the synthesis of similar acyl-CoA thioesters.[1][2]
Overview and Principle
The synthesis of this compound is achieved through a robust chemical method involving the activation of 4-phenylbutanoic acid to a mixed anhydride, followed by its reaction with Coenzyme A (CoA) to form the desired thioester. This approach offers high yields and is suitable for laboratory-scale preparations.[1]
The general principle of acyl-CoA synthesis involves the activation of a carboxylic acid, which then reacts with the free sulfhydryl group of Coenzyme A.[3] Common methods for carboxylic acid activation include the formation of acid chlorides, mixed anhydrides, or acyl-imidazoles.[3][4] This protocol utilizes the mixed anhydride method, which has been successfully employed for the synthesis of structurally related molecules like 3-phenylpropionyl-CoA, achieving high yields.[1][2]
Experimental Workflow
The synthesis process can be visualized as a two-step workflow: activation of the carboxylic acid and subsequent thioesterification with Coenzyme A.
Caption: Workflow for the chemical synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Purity |
| 4-Phenylbutanoic Acid | Sigma-Aldrich | 75320 | ≥99% |
| Coenzyme A (Trilithium salt) | Sigma-Aldrich | C3144 | ≥85% |
| Ethylchloroformate | Sigma-Aldrich | E7389 | ≥97% |
| Triethylamine | Sigma-Aldrich | T0886 | ≥99.5% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | 186562 | ≥99.9% |
| Sodium Bicarbonate | Fisher Scientific | S233 | ACS Grade |
| Water, HPLC Grade | Fisher Scientific | W6-4 | |
| Acetonitrile, HPLC Grade | Fisher Scientific | A998-4 | |
| Phosphoric Acid | Sigma-Aldrich | P5811 | ≥85% |
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 3-phenylpropionyl-CoA and is optimized for high yield.[1]
4.1. Preparation of Activated 4-Phenylbutanoic Acid (Mixed Anhydride)
-
In a clean, dry round-bottom flask, dissolve 10 µmol of 4-phenylbutanoic acid in 500 µL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 4°C in an ice bath.
-
Add 10 µmol of triethylamine to the solution.
-
Slowly add 10 µmol of ethylchloroformate dropwise while stirring.
-
Continue stirring the reaction mixture at 4°C for 30 minutes to allow for the formation of the mixed anhydride.
4.2. Synthesis of this compound
-
In a separate vial, dissolve 5 µmol of Coenzyme A trilithium salt in 500 µL of 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture from step 4.1.
-
Allow the reaction to proceed at room temperature for 1 hour with continuous stirring.
4.3. Purification of this compound
The purification is a critical step to obtain a high-purity product. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is recommended.[1]
4.3.1. Solid-Phase Extraction (SPE)
-
Use a 2-(2-pyridyl)ethyl-functionalized silica gel SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities.
-
Elute the this compound with an appropriate organic solvent, such as a mixture of acetonitrile and water.
4.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Further purify the eluted product using a semi-preparative RP-HPLC system.
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 2 mL/min.
-
Detection: UV at 260 nm (for the adenine moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to obtain the purified product as a white solid.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using analytical techniques.
| Parameter | Method | Expected Result |
| Yield | Gravimetric/UV-Vis | 75-80% (based on Coenzyme A)[1][2] |
| Purity | Analytical HPLC-UV | >95% |
| Identity Confirmation | LC-MS/MS | Detection of the correct molecular ion and fragmentation pattern. |
| ¹H and ¹³C NMR | Characteristic peaks corresponding to the 4-phenylbutanoyl and CoA moieties.[1] |
Note: The characterization of the acyl group is as important as the CoA moiety.[1]
Alternative Synthesis Strategies
While the mixed anhydride method is robust, other chemical and enzymatic methods exist for the synthesis of acyl-CoA thioesters.
6.1. Carbonyldiimidazole (CDI) Method
This method involves the activation of the carboxylic acid with carbonyldiimidazole to form an acyl-imidazole intermediate, which then reacts with CoA.[5]
Caption: Carbonyldiimidazole (CDI) activation method for acyl-CoA synthesis.
6.2. Enzymatic Synthesis
Enzymatic methods offer high specificity and can be performed under mild aqueous conditions.[4][6] Acyl-CoA synthetases or ligases can be used to catalyze the formation of acyl-CoAs from the corresponding carboxylic acid, CoA, and ATP.[6][7] This approach is particularly useful for preparing small amounts of product or for radiolabeled compounds.[4]
Caption: Enzymatic synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete activation of carboxylic acid. | Ensure anhydrous conditions during the activation step. Use fresh, high-purity reagents. |
| Degradation of Coenzyme A. | Prepare Coenzyme A solution fresh. Avoid prolonged exposure to basic pH. | |
| Product Impurity | Incomplete reaction. | Increase reaction time or temperature slightly. |
| Inefficient purification. | Optimize SPE elution conditions. Use a high-resolution HPLC column and an optimized gradient. | |
| No Product Formation | Inactive reagents. | Check the quality and age of reagents, especially ethylchloroformate and Coenzyme A. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethylchloroformate and triethylamine are corrosive and have strong odors. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 6. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing an Enzyme Assay for 4-Phenylbutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate is a compound with therapeutic applications, notably in urea cycle disorders and as a histone deacetylase inhibitor.[1] Its metabolic activation within the cell proceeds through its conversion to 4-Phenylbutanoyl-CoA, which then enters the mitochondrial β-oxidation pathway.[1] The primary enzyme responsible for the first step of β-oxidation of this compound is medium-chain acyl-CoA dehydrogenase (MCAD).[1] Therefore, a robust enzyme assay for monitoring the activity of MCAD with this compound as a substrate is crucial for understanding the metabolism of 4-phenylbutyrate, screening for potential drug interactions, and identifying novel therapeutic agents that may modulate this pathway.
These application notes provide a comprehensive guide to developing and implementing an enzyme assay for enzymes that metabolize this compound, with a primary focus on MCAD. The protocols detailed below cover the enzymatic synthesis of the this compound substrate and two distinct methods for assaying acyl-CoA dehydrogenase activity.
Principle of the Assays
The core of this application note revolves around the measurement of MCAD activity. This is achieved by monitoring the reduction of an electron acceptor that receives electrons from the FAD cofactor of MCAD upon the oxidation of this compound. The gold standard method utilizes the natural electron acceptor, electron-transfer flavoprotein (ETF), where a decrease in its intrinsic fluorescence is monitored.[1][2][3] An alternative, simpler method employs a ferricenium ion as an artificial electron acceptor, which can be monitored spectrophotometrically.[4]
Applications
-
Drug Discovery: Screening for inhibitors or activators of 4-phenylbutyrate metabolism.
-
Basic Research: Characterizing the kinetic properties of MCAD and other acyl-CoA dehydrogenases with aromatic substrates.
-
Clinical Diagnostics: Potentially developing diagnostic assays for inherited metabolic disorders related to fatty acid oxidation.[4]
-
Biocatalysis: Engineering enzymes for the production of valuable phenyl-containing compounds.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from 4-phenylbutyric acid and Coenzyme A using an acyl-CoA ligase.
Materials:
-
4-phenylbutyric acid
-
Coenzyme A (CoA) trilithium salt
-
ATP, magnesium salt
-
Magnesium chloride (MgCl₂)
-
HEPES buffer (pH 7.5)
-
Acyl-CoA ligase (e.g., from Pseudomonas putida or a commercially available promiscuous ligase)
-
C18 solid-phase extraction (SPE) column
-
Acetonitrile
-
Ammonium acetate
-
Lyophilizer
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with final concentrations of 100 mM HEPES pH 7.5, 2 mM ATP, 2 mM MgCl₂, 1 mM 4-phenylbutyric acid, 0.5 mM CoA, and an appropriate concentration of acyl-CoA ligase (e.g., 1 µM).[5]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by observing the formation of the thioester product, which often results in a red shift in the UV-Vis spectrum.[5]
-
Purification:
-
Acidify the reaction mixture with a small amount of formic acid.
-
Apply the mixture to a C18 SPE column pre-equilibrated with water.
-
Wash the column with a low concentration of ammonium acetate to remove unreacted CoA and other polar components.[5]
-
Elute the this compound with an increasing gradient of acetonitrile in ammonium acetate buffer.
-
-
Quantification and Storage:
-
Pool the fractions containing the product and confirm its identity and purity using HPLC-MS.
-
Determine the concentration of this compound spectrophotometrically by measuring its absorbance at 260 nm (using the extinction coefficient of the adenine moiety of CoA, which is 15,400 M⁻¹cm⁻¹).
-
Lyophilize the purified product and store it at -80°C.
-
Protocol 2: MCAD Activity Assay using ETF Fluorescence Reduction
This is the standard, highly sensitive assay for acyl-CoA dehydrogenase activity.
Materials:
-
Purified recombinant human MCAD
-
Purified recombinant electron-transfer flavoprotein (ETF)[2][3]
-
This compound (from Protocol 1)
-
Potassium phosphate buffer (pH 7.6)
-
Anaerobic cuvette or 96-well microplate suitable for fluorescence measurements
-
Glucose oxidase and catalase (for creating an anaerobic environment in microplate assays)[2]
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In an anaerobic environment (e.g., a glove box or using an oxygen-scavenging system), prepare a reaction mixture in a fluorescence cuvette or microplate well containing potassium phosphate buffer (pH 7.6), a known concentration of ETF (e.g., 2 µM), and the enzyme sample (purified MCAD or cell lysate).[3]
-
Baseline Reading: Record the baseline fluorescence of ETF (Excitation: ~340 nm, Emission: ~490 nm).[2]
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of this compound.
-
Data Acquisition: Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the MCAD activity.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve. Convert the rate of fluorescence change to the rate of substrate turnover using a standard curve or the known fluorescence properties of ETF.
Protocol 3: MCAD Activity Assay using Ferricenium Ion as an Electron Acceptor
This is a simpler, aerobic alternative to the ETF-based assay.[4]
Materials:
-
Purified recombinant human MCAD
-
This compound (from Protocol 1)
-
Ferricenium hexafluorophosphate
-
Potassium phosphate buffer (pH 7.6)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a spectrophotometer cuvette, prepare a reaction mixture containing potassium phosphate buffer (pH 7.6), a suitable concentration of ferricenium hexafluorophosphate (e.g., 55 µM), and the enzyme sample.[4]
-
Baseline Reading: Record the baseline absorbance at a wavelength where the reduction of the ferricenium ion can be monitored (this will depend on the specific ferricenium salt used; for ferricenium hexafluorophosphate, changes in absorbance can be followed at 300 nm).
-
Initiation of Reaction: Initiate the reaction by adding this compound.
-
Data Acquisition: Monitor the decrease in absorbance over time, which corresponds to the reduction of the ferricenium ion.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance change. The activity is proportional to the rate of change in absorbance.
Data Presentation
The following tables summarize key quantitative data relevant to the assay development.
Table 1: Kinetic Parameters of Human MCAD with this compound and Octanoyl-CoA.[1]
| Substrate | K_m (µM) | Catalytic Efficiency (mM⁻¹s⁻¹) | Apparent Dissociation Constant (K_D app) (µM) |
| This compound | 5.3 | 0.2 | 2.16 |
| Octanoyl-CoA (natural substrate) | 2.8 | 4.0 | 0.12 |
Table 2: Recommended Concentration Ranges for Assay Components.
| Component | ETF Fluorescence Assay | Ferricenium Ion Assay |
| Buffer | 50-100 mM Potassium Phosphate (pH 7.6) | 50-100 mM Potassium Phosphate (pH 7.6) |
| This compound | 0.5 - 50 µM | 0.5 - 50 µM |
| ETF | 1 - 5 µM | N/A |
| Ferricenium hexafluorophosphate | N/A | 50 - 200 µM |
| Enzyme (MCAD) | Dependent on activity | Dependent on activity |
| Temperature | 25 - 37 °C | 25 - 37 °C |
Mandatory Visualization
Below are diagrams illustrating the metabolic pathway and experimental workflows described in these application notes.
Caption: Metabolic activation and first cycle of β-oxidation of 4-phenylbutyrate.
Caption: General workflow for the synthesis of this compound and subsequent enzyme activity assays.
References
- 1. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Fatty Acid Oxidation Assays Using 4-Phenylbutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyrate (4-PBA) is a compound with increasing therapeutic interest for a variety of clinical conditions, including urea cycle disorders. Its active form, 4-Phenylbutanoyl-CoA (PB-CoA), undergoes metabolism via the mitochondrial fatty acid β-oxidation (FAO) pathway. Understanding the kinetics and regulation of PB-CoA oxidation is crucial for elucidating its mechanism of action, identifying potential drug interactions, and developing new therapeutic strategies. These application notes provide detailed protocols for in vitro assays to measure the oxidation of this compound, catering to both enzymatic and cellular-level investigations.
The initial and rate-limiting step in the β-oxidation of this compound is catalyzed exclusively by medium-chain acyl-CoA dehydrogenase (MCAD) .[1][2][3] Subsequent steps involve enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and long-chain 3-ketoacyl-CoA thiolase, ultimately yielding phenylacetyl-CoA.[1][2][3] The protocols outlined below are designed to probe this specific metabolic pathway.
Data Presentation
Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with this compound and a Natural Substrate
| Substrate | Apparent Dissociation Constant (KD app) (μM) | Michaelis Constant (Km) (μM) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |
| This compound | 2.16 | 5.3 | 0.2 |
| Octanoyl-CoA (C8) | 0.12 | 2.8 | 4.0 |
Data sourced from Kormanik et al. (2012).[4]
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: MCAD Activity Assay using ETF Fluorescence Reduction
This protocol measures the initial, rate-limiting step of this compound oxidation by monitoring the reduction of electron transfer flavoprotein (ETF), which causes a decrease in its intrinsic fluorescence.[4] This is considered the gold standard for measuring acyl-CoA dehydrogenase activity.[5]
Materials:
-
Purified recombinant human MCAD
-
Purified recombinant or native porcine ETF[1]
-
This compound (substrate)
-
Octanoyl-CoA (positive control substrate)
-
Anaerobic cuvette or 96-well microplate
-
Fluorometer (Excitation: ~380 nm, Emission: ~495 nm)
-
Assay Buffer: 100 mM HEPES/KOH, pH 7.6, 0.2 mM EDTA
-
Deoxygenation system (e.g., glucose/glucose oxidase/catalase or physical deoxygenation with argon)[1]
Procedure:
-
Prepare the reaction mixture: In the anaerobic cuvette or microplate, prepare the reaction mixture containing Assay Buffer, ETF (final concentration ~2-5 µM), and MCAD (final concentration ~50-100 nM).
-
Deoxygenate the system: Make the reaction mixture anaerobic. This can be achieved by adding glucose (10 mM), glucose oxidase (10 U/mL), and catalase (100 U/mL) to the buffer, or by subjecting the sealed container to multiple cycles of vacuum and argon purging.[1]
-
Establish a baseline: Record the stable baseline fluorescence of the ETF and MCAD mixture.
-
Initiate the reaction: Add this compound to the reaction mixture to a final concentration in the range of its Km (e.g., 1-20 µM).
-
Monitor fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time. Record data for at least 90 seconds to determine the initial linear rate.[1]
-
Controls:
-
Positive Control: Perform a parallel reaction using octanoyl-CoA as the substrate.
-
Negative Control: A reaction mixture without substrate (this compound) should show no change in fluorescence. A reaction mixture without MCAD should also show no change.
-
-
Data Analysis: Calculate the initial rate of ETF reduction from the linear portion of the fluorescence decay curve. This rate is proportional to the MCAD activity with this compound.
Protocol 2: Oxygen Consumption Rate (OCR) Assay in Isolated Mitochondria
This protocol measures the complete oxidation of this compound by monitoring oxygen consumption in isolated mitochondria, providing a functional assessment of the entire β-oxidation pathway and the electron transport chain.
Materials:
-
Isolated mitochondria (e.g., from rat liver)[2]
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer) or a high-resolution respirometer
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.[6]
-
This compound (substrate)
-
L-Carnitine
-
Malate
-
ADP
-
Inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Isolate Mitochondria: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols.[2][7] Determine the mitochondrial protein concentration.
-
Prepare Substrate Stock: Prepare a stock solution of this compound, L-Carnitine (e.g., 0.5 mM final), and malate (e.g., 2 mM final) in MAS. Malate is included to replenish TCA cycle intermediates.
-
Seed Mitochondria: Add 5-10 µg of isolated mitochondria per well of the microplate in pre-warmed MAS. Centrifuge the plate to adhere the mitochondria to the bottom.
-
Equilibrate: Add the substrate stock solution to the wells and incubate to allow for substrate uptake and baseline respiration measurement.
-
Measure Basal Respiration (State 2): Measure the initial OCR of mitochondria oxidizing this compound.
-
Measure State 3 Respiration: Inject ADP (e.g., 1-4 mM final) to stimulate ATP synthesis-coupled respiration.
-
Measure State 4o Respiration: Inject oligomycin to inhibit ATP synthase and measure the proton leak-driven respiration.
-
Measure Maximal Respiration: Inject a titratable amount of FCCP to uncouple the mitochondria and measure the maximal OCR.
-
Inhibit Respiration: Inject rotenone and antimycin A to block the electron transport chain and measure non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize OCR data to mitochondrial protein content. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Radiometric Assay in Cultured Cells
This protocol measures the rate of this compound oxidation in intact cells using a radiolabeled precursor, [3H]4-phenylbutyrate. The rate of β-oxidation is determined by measuring the amount of 3H2O produced.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
[3H]4-phenylbutyrate
-
Cell culture medium
-
Perchloric acid (PCA)
-
Activated charcoal
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare Substrate Medium: Prepare cell culture medium containing a known concentration of [3H]4-phenylbutyrate and unlabeled 4-phenylbutyrate.
-
Incubation: Remove the existing medium from the cells, wash with PBS, and add the substrate medium. Incubate at 37°C for a defined period (e.g., 1-3 hours).
-
Stop the Reaction: Terminate the assay by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.
-
Separate 3H2O:
-
Transfer the supernatant to a new tube.
-
Add an aqueous slurry of activated charcoal to the supernatant to bind the un-metabolized [3H]4-phenylbutyrate and other radiolabeled intermediates.
-
Centrifuge to pellet the charcoal.
-
-
Measure Radioactivity:
-
Transfer an aliquot of the charcoal-treated supernatant (which now contains the 3H2O) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the rate of β-oxidation based on the specific activity of the [3H]4-phenylbutyrate and the amount of 3H2O produced per unit of time, normalized to the amount of cellular protein.
Application in Drug Development
These assays are valuable tools for drug development professionals. They can be used to:
-
Screen for inhibitors or activators of this compound metabolism.
-
Characterize the mechanism of action of compounds that modulate fatty acid oxidation.
-
Assess potential off-target effects of drugs on mitochondrial function.
-
Investigate the metabolic fate of 4-phenylbutyrate-based drugs and their derivatives.
By providing a multi-level approach to studying this compound oxidation, from the isolated enzyme to intact cells, researchers can gain a comprehensive understanding of its metabolism and its role in various physiological and pathological states.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Identification of enzymes involved in oxidation of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wklab.org [wklab.org]
- 7. escholarship.org [escholarship.org]
Application of 4-Phenylbutanoyl-CoA in Studying Acyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid metabolism. These enzymes catalyze the initial α,β-dehydrogenation step in each cycle of β-oxidation.[1][2] Deficiencies in ACADs are linked to several inherited metabolic disorders.[2] The study of ACAD activity is crucial for understanding disease mechanisms and for the development of therapeutic interventions. 4-Phenylbutanoyl-CoA, the CoA ester of the drug 4-phenylbutyrate, has been identified as a specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD), providing a valuable tool for investigating the activity of this particular enzyme.[3][4] This document provides detailed application notes and protocols for the use of this compound in studying ACAD activity.
Application Notes
This compound serves as a valuable substrate for probing the activity of medium-chain acyl-CoA dehydrogenase (MCAD). Its utility stems from its specific interaction with MCAD, while showing negligible reactivity with other straight-chain acyl-CoA dehydrogenases such as short-chain acyl-CoA dehydrogenase (SCAD), long-chain acyl-CoA dehydrogenase (LCAD), and ACAD9.[5] This specificity allows for the targeted assessment of MCAD activity even in complex biological samples like cell lysates or mitochondrial fractions.
The metabolism of 4-phenylbutyrate, a drug used in the treatment of urea cycle disorders, involves its conversion to this compound, which then undergoes a single round of β-oxidation to the active metabolite, phenylacetyl-CoA.[3][6] This metabolic pathway is initiated by MCAD, making this compound a physiologically relevant substrate for studying the enzyme's function in the context of drug metabolism.[6][7]
The primary method for measuring ACAD activity using this compound is the electron transfer flavoprotein (ETF) fluorescence reduction assay.[3][8] This continuous assay monitors the decrease in ETF fluorescence as it is reduced by the ACAD, providing a direct measure of the enzyme's catalytic rate.[8][9]
Data Presentation
The kinetic parameters of human MCAD with this compound and its natural substrate, octanoyl-CoA, are summarized in the table below. This data highlights that while this compound is a substrate for MCAD, its catalytic efficiency is lower than that of the preferred natural substrate.
| Substrate | Enzyme | Km (μM) | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Apparent Dissociation Constant (KD app) (μM) |
| This compound | Human MCAD | 5.3[3] | 0.2[3] | 2.16[3] |
| Octanoyl-CoA | Human MCAD | 2.8[3] | 4.0[3] | 0.12[3] |
Data sourced from scientific literature. It is important to note that other acyl-CoA dehydrogenases, including SCAD, LCAD, and ACAD9, have been shown to have no detectable activity with this compound as a substrate.[5]
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the metabolic pathway involving this compound and the general workflow for an acyl-CoA dehydrogenase activity assay.
Experimental Protocols
Protocol 1: ETF Fluorescence Reduction Assay for MCAD Activity
This protocol is adapted from the established method for measuring ACAD activity.[3][8][9]
Materials:
-
Purified recombinant human MCAD or mitochondrial extract
-
This compound (substrate)
-
Electron Transfer Flavoprotein (ETF), purified
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.6)
-
Anaerobic cuvette or 96-well microplate
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
-
Glucose oxidase, catalase, and glucose (for enzymatic oxygen removal in microplate assays)[8]
-
Argon or nitrogen gas (for deoxygenation in cuvette-based assays)
Procedure (Cuvette-based):
-
Prepare the Reaction Mixture: In an anaerobic cuvette, combine the potassium phosphate buffer and ETF to a final concentration of 1-2 µM.
-
Deoxygenate the System: Seal the cuvette and deoxygenate the reaction mixture by subjecting it to several cycles of vacuum and purging with argon or nitrogen gas.[8]
-
Establish a Baseline: Place the cuvette in the fluorometer and record the stable baseline fluorescence of ETF.
-
Initiate the Reaction: Add the enzyme source (purified MCAD or mitochondrial extract) to the cuvette and mix gently.
-
Add Substrate: Initiate the enzymatic reaction by adding this compound to the desired final concentration (e.g., in a range from 0.5 to 50 µM for kinetic analysis).
-
Monitor Fluorescence: Immediately begin recording the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the fluorescence decay curve. For kinetic analysis, repeat steps 1-6 with varying concentrations of this compound.
Procedure (Microplate-based): [8]
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ETF (1-2 µM), glucose, glucose oxidase, and catalase.
-
Add Enzyme and Substrate: Add the enzyme source and this compound to each well.
-
Incubate and Measure: Immediately place the plate in a microplate fluorometer pre-set to the appropriate temperature. Monitor the decrease in fluorescence over time.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence data.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Perform the ETF Fluorescence Reduction Assay: Follow the procedure outlined in Protocol 1, using a range of this compound concentrations. It is recommended to use at least 8-10 different substrate concentrations spanning from below to above the expected Km value (e.g., 0.2x to 5x Km).[10]
-
Calculate Initial Velocities: For each substrate concentration, determine the initial reaction rate from the linear phase of the fluorescence decay curve.
-
Plot the Data: Create a Michaelis-Menten plot by plotting the initial velocity (V0) against the substrate concentration ([S]).
-
Determine Km and Vmax: Use non-linear regression analysis of the Michaelis-Menten plot to calculate the Km and Vmax values.[10] Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data.
Conclusion
This compound is a specific and useful tool for the investigation of medium-chain acyl-CoA dehydrogenase activity. Its application in the ETF fluorescence reduction assay allows for the precise determination of MCAD kinetics and can aid in the study of drug metabolism and the pathophysiology of MCAD deficiency. The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing this substrate in their studies of fatty acid oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9283200B2 - Treatment of medium-chain acyl-CoA dehydrogenase deficiency - Google Patents [patents.google.com]
- 6. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of enzymes involved in oxidation of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylbutanoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanoyl-Coenzyme A (4-PB-CoA) is the activated thioester form of 4-phenylbutyric acid (4-PBA), a compound known for its activity as a histone deacetylase (HDAC) inhibitor. The conversion of 4-PBA to its CoA thioester is a critical step for its metabolic activity and potential incorporation into cellular pathways. These application notes provide detailed protocols for the synthesis, purification, and use of 4-PB-CoA in cell culture experiments, enabling researchers to investigate its effects on cellular processes such as gene expression, protein acetylation, and metabolism.
Data Presentation
Table 1: Physicochemical Properties of 4-Phenylbutanoyl-CoA
| Property | Value |
| Molecular Formula | C31H46N7O17P3S |
| Molecular Weight | 933.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous buffers |
Table 2: Typical Experimental Conditions for Cell Culture
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2 x 10^5 - 1 x 10^6 cells/mL | Dependent on cell type and duration of experiment. |
| 4-Phenylbutyric Acid Concentration | 1 - 10 mM | Precursor for intracellular synthesis of 4-PB-CoA. |
| Incubation Time | 24 - 72 hours | Optimal time may vary based on cell type and endpoint. |
| Serum Concentration in Media | 5 - 10% | Standard cell culture conditions. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes the synthesis of 4-PB-CoA from 4-phenylbutyric acid and Coenzyme A trilithium salt using a mixed anhydride method.
Materials:
-
4-Phenylbutyric acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium Bicarbonate (NaHCO3) solution
-
Nitrogen gas
-
Lyophilizer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylbutyric acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the solution and stir for 30 minutes at 0°C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in ice-cold 0.5 M NaHCO3 solution.
-
Slowly add the CoA solution to the mixed anhydride solution with vigorous stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Quench the reaction by adding a small amount of water.
-
Freeze the reaction mixture in liquid nitrogen and lyophilize to obtain the crude product.
Protocol 2: Purification of this compound by HPLC
Materials:
-
Crude this compound
-
Buffer A: 100 mM Ammonium Acetate, pH 5.0
-
Buffer B: Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Reconstitute the lyophilized crude product in Buffer A.
-
Filter the solution through a 0.22 µm filter.
-
Inject the sample onto a C18 column equilibrated with 95% Buffer A and 5% Buffer B.
-
Elute with a linear gradient of 5% to 50% Buffer B over 40 minutes.
-
Monitor the elution at 260 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions, lyophilize, and store at -80°C.
Protocol 3: Treatment of Cultured Cells with 4-Phenylbutyric Acid
Due to the poor cell permeability of acyl-CoAs, it is recommended to treat cells with the precursor, 4-phenylbutyric acid, which is readily taken up by cells and converted intracellularly to this compound.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
4-Phenylbutyric acid stock solution (e.g., 1 M in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh complete medium containing the desired final concentration of 4-phenylbutyric acid.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells for downstream analysis (e.g., cell lysis for western blotting or acyl-CoA extraction).
Protocol 4: Extraction of Acyl-CoAs from Cultured Cells
This protocol is for the extraction of intracellular acyl-CoAs for subsequent analysis by LC-MS to confirm the presence of this compound.
Materials:
-
Treated and washed cell pellet
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Internal standard (e.g., [13C]-labeled acyl-CoA)
-
Saturated potassium carbonate (K2CO3)
-
LC-MS grade water and acetonitrile
Procedure:
-
Resuspend the cell pellet in ice-cold 10% TCA containing the internal standard.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding saturated K2CO3 dropwise until the pH is approximately 6.5-7.0.
-
Centrifuge to remove any precipitate.
-
The supernatant containing the acyl-CoAs is ready for LC-MS analysis.
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Experimental workflow for cell treatment and subsequent analysis.
Caption: Putative signaling pathway of 4-Phenylbutyric acid via HDAC inhibition.
Application Note: Quantitative Analysis of 4-Phenylbutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanoyl-Coenzyme A (4-PB-CoA) is the activated form of 4-phenylbutyric acid, a compound with therapeutic potential in a range of diseases, including urea cycle disorders and certain cancers. As a histone deacetylase inhibitor, 4-phenylbutyric acid undergoes intracellular conversion to 4-PB-CoA to exert some of its biological effects. Accurate quantification of 4-PB-CoA is therefore critical for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action. This document provides a comprehensive guide to the analysis of 4-PB-CoA, including the synthesis of an analytical standard and a detailed protocol for its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Synthesis of 4-Phenylbutanoyl-CoA Analytical Standard
Protocol for Synthesis of this compound
This protocol is based on the mixed carbonic anhydride method, which is a common and effective way to synthesize acyl-CoAs.
Reagents and Materials:
-
4-Phenylbutyric acid
-
Coenzyme A (free acid or trilithium salt)
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (0.5 M), ice-cold
-
Methanol
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Activation of 4-Phenylbutyric Acid:
-
Dissolve 10 mg of 4-phenylbutyric acid in 1 mL of anhydrous THF.
-
Add 1.5 equivalents of triethylamine (TEA) to the solution and mix.
-
Cool the mixture to 4°C in an ice bath.
-
Slowly add 1.2 equivalents of ethyl chloroformate while stirring, and continue the reaction on ice for 30 minutes. This forms the mixed carbonic anhydride.
-
-
Reaction with Coenzyme A:
-
In a separate tube, dissolve 10 mg of Coenzyme A (free acid) in 1 mL of ice-cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed carbonic anhydride reaction mixture with constant stirring.
-
Allow the reaction to proceed on ice for 1-2 hours.
-
-
Purification of this compound:
-
Acidify the reaction mixture to approximately pH 3 with dilute HCl.
-
Remove the THF using a rotary evaporator.
-
The resulting aqueous solution can be purified using Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
-
Elute the this compound with a solution of 50% methanol in water.
-
-
Alternatively, for higher purity, preparative HPLC can be employed.
-
-
Final Product Preparation:
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
Store the standard at -80°C.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized standard by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy if available. The molecular weight of this compound is approximately 913.8 g/mol .
-
Quantitative Analysis of this compound by LC-MS/MS
This protocol describes a robust method for the quantification of this compound from biological matrices.
Experimental Protocol
1. Sample Preparation (from cell culture or tissue):
-
Reagents:
-
5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample (e.g., Heptanoyl-CoA).
-
-
Procedure:
-
For cultured cells, wash the cell pellet (e.g., 1-5 million cells) with ice-cold PBS.
-
For tissue, homogenize a known weight of tissue (e.g., 20-50 mg) in ice-cold PBS.
-
Add 200 µL of ice-cold 5% SSA containing the internal standard to the cell pellet or tissue homogenate.
-
Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Linear gradient to 95% B
-
9-11 min: Hold at 95% B
-
11-12 min: Return to 2% B
-
12-15 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]+) for this compound will be approximately m/z 914.8.
-
A characteristic product ion results from the neutral loss of the phosphopantetheine moiety (507 Da), leading to a product ion of m/z 407.8.
-
A second, qualifying transition can be monitored to the adenosine diphosphate fragment at m/z 428.1.
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cell exit potential) by infusing the synthesized standard.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the synthesized this compound standards. The curve should be linear over the expected concentration range in the samples.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound analysis, based on typical values for similar short-chain acyl-CoA assays.[1] These values should be determined experimentally during method validation.
| Parameter | Expected Performance |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | ~20 - 50 nM |
| Limit of Quantification (LOQ) | ~50 - 150 nM |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Workflow for the synthesis of the this compound analytical standard.
Caption: Experimental workflow for the quantitative analysis of this compound.
References
Application Notes and Protocols for Measuring 4-Phenylbutanoyl-CoA Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanoyl-CoA is the activated thioester form of 4-phenylbutyrate, a compound investigated for its therapeutic potential in a variety of diseases. Understanding the stability of this acyl-CoA derivative in aqueous environments is crucial for interpreting data from in vitro assays, developing accurate analytical methods, and predicting its metabolic fate. These application notes provide detailed protocols for assessing the chemical stability of this compound in aqueous solutions using common laboratory techniques.
Core Concepts: Thioester Stability
Thioesters, such as this compound, are metabolically activated forms of carboxylic acids. While they are more stable than acid anhydrides, they are susceptible to hydrolysis, a reaction in which the thioester bond is cleaved by water, yielding the corresponding carboxylic acid (4-phenylbutanoic acid) and Coenzyme A (CoASH).[1][2] The rate of this hydrolysis is influenced by several factors, most notably pH and temperature. Generally, thioester stability decreases with increasing pH (base-catalyzed hydrolysis) and temperature.[3]
Section 1: Analytical Methodologies for this compound Quantification
The primary approach to measuring the stability of this compound is to quantify its concentration over time in a given aqueous solution. The most robust and widely used methods for acyl-CoA analysis are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This method separates this compound from its primary degradation product, 4-phenylbutanoic acid, and CoASH. The concentration is determined by measuring the absorbance of the adenine moiety in the CoA molecule at approximately 260 nm.
Protocol: HPLC Analysis of this compound
-
Preparation of this compound Standard:
-
Synthesize this compound from 4-phenylbutanoic acid and Coenzyme A. A common method involves the activation of the carboxylic acid with an agent like N,N'-carbonyldiimidazole followed by reaction with CoASH in an aqueous buffer at a controlled pH (typically 7.5-8.0). Purification can be achieved by solid-phase extraction or preparative HPLC.
-
Alternatively, purchase a commercially available standard if possible.
-
Prepare a stock solution (e.g., 10 mM) in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) and store at -80°C.
-
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B (linear gradient)
-
20-25 min: 50% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 259 nm.
-
-
Sample Preparation for Stability Study:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).
-
Spike a known concentration of this compound stock solution into the buffer to a final concentration of, for example, 100 µM.
-
Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile or by acidifying with a small amount of perchloric acid to precipitate proteins if in a biological matrix.
-
Centrifuge the quenched sample to remove any precipitate.
-
Inject the supernatant onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Quantify the peak area corresponding to this compound in the experimental samples.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
-
High-Sensitivity Stability Assessment by LC-MS/MS
For higher sensitivity and specificity, LC-MS/MS is the preferred method. It allows for the detection of very low concentrations of this compound and its degradation products.
Protocol: LC-MS/MS Analysis of this compound
-
Preparation of Standards and Samples:
-
Follow the same procedures for standard preparation and sample incubation as in the HPLC protocol. Sample quenching can be done with an ice-cold solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA of a different chain length not present in the sample).
-
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
-
LC Conditions:
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.
-
Mobile Phase B: Methanol.
-
Gradient: A representative gradient is:
-
0-1.5 min: 2% B
-
1.5-5.5 min: 2% to 95% B (linear gradient)
-
5.5-10 min: 95% B
-
10-10.5 min: Return to 2% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor and Product Ions: These must be determined by infusing a standard of this compound. For acyl-CoAs, a characteristic product ion results from the fragmentation of the phosphopantetheine moiety.
-
Example Transition for a generic Acyl-CoA: A common transition involves the neutral loss of the acyl group and part of the CoA, or a characteristic fragment of the CoA molecule. A programmed MRM method can be used to scan for a mass difference of 507 between the precursor and product ions, which is characteristic of many acyl-CoAs.[4]
-
-
Optimize collision energy and other MS parameters for the specific transition of this compound.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
-
Plot the concentration over time to assess stability.
-
Section 2: Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison across different conditions.
Table 1: Stability of this compound at 37°C in Phosphate Buffer
| pH | Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining |
| 6.5 | 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100 |
| 1 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 7.4 | 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100 |
| 1 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 8.0 | 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100 |
| 1 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Table 2: Calculated Half-life (t½) of this compound
| Condition | pH | Temperature (°C) | Half-life (hours) |
| Buffer 1 | 6.5 | 37 | |
| Buffer 2 | 7.4 | 37 | |
| Buffer 3 | 8.0 | 37 | |
| Buffer 4 | 7.4 | 25 |
Section 3: Visualization of Pathways and Workflows
Experimental Workflow
The general workflow for assessing the stability of this compound is depicted below.
Caption: Experimental workflow for stability testing.
Metabolic Pathway of 4-Phenylbutyrate
4-Phenylbutyrate is metabolized via a pathway analogous to fatty acid beta-oxidation.[5][6][7] The initial step is its activation to this compound. This thioester then enters the mitochondrial beta-oxidation spiral.
Caption: Metabolic degradation of 4-Phenylbutyrate.
Chemical Degradation Pathway
The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolysis.
Caption: Hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Machine learning model of the catalytic efficiency and substrate specificity of acyl-ACP thioesterase variants generated from natural and in vitro directed evolution [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of enzymes involved in oxidation of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Phenylbutanoyl-CoA Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of 4-Phenylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help improve synthesis yield and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from 4-phenylbutyric acid and Coenzyme A (CoA). The primary challenge is activating the carboxylic acid of 4-phenylbutyric acid to facilitate its reaction with the thiol group of CoA. Common methods involve:
-
Mixed Anhydride Method: Activation of 4-phenylbutyric acid with a chloroformate (e.g., isobutyl chloroformate or ethylchloroformate) in the presence of a base (e.g., N-methylmorpholine or triethylamine) to form a mixed anhydride, which then reacts with CoA.
-
Carbodiimide Coupling: Using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid.
-
Acid Chloride Method: Conversion of 4-phenylbutyric acid to its more reactive acid chloride, which then reacts with CoA.
Q2: What is a reasonable expected yield for the synthesis of this compound?
A2: The expected yield can vary significantly depending on the chosen method, reaction scale, and purification procedure. For similar acyl-CoAs synthesized using the mixed anhydride method with purification by solid-phase extraction and HPLC, yields of 75-78% have been reported. Chemo-enzymatic methods using activating agents like carbonyldiimidazole (CDI) or ethylchloroformate (ECF) for various saturated acyl-CoAs have shown yields ranging from 40% to over 90%.[1][2]
Q3: How can I purify the final this compound product?
A3: Purification is crucial to remove unreacted starting materials (4-phenylbutyric acid, CoA), coupling reagents, and byproducts. A common and effective method involves a two-step process:
-
Solid-Phase Extraction (SPE): Using an ion-exchange SPE cartridge to capture the CoA-containing compounds.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This allows for the separation of this compound from residual CoA and other impurities based on hydrophobicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient activation of 4-phenylbutyric acid: The activating reagent (e.g., chloroformate, CDI) may have degraded or the reaction conditions are not optimal. | - Use fresh, high-quality activating reagents.- Ensure anhydrous reaction conditions, as moisture can quench the activating reagent.- Optimize the reaction time and temperature for the activation step. |
| 2. Degradation of Coenzyme A: CoA is susceptible to oxidation and degradation, especially at non-optimal pH. | - Use fresh, high-quality CoA.- Maintain the recommended pH for the coupling reaction. For many acyl-CoA syntheses, a pH around 8.2 is optimal for the coupling step.[3] | |
| 3. Incorrect Stoichiometry: The molar ratio of reactants is critical. | - Carefully calculate and measure the molar equivalents of 4-phenylbutyric acid, activating reagent, and CoA. An excess of the activated carboxylic acid is often used. | |
| Presence of Multiple Peaks in HPLC Analysis | 1. Unreacted Starting Materials: Peaks corresponding to 4-phenylbutyric acid and CoA. | - Optimize reaction time and stoichiometry to drive the reaction to completion.- Employ a robust purification strategy (SPE followed by RP-HPLC) to separate the product from starting materials. |
| 2. Hydrolysis of this compound: The thioester bond is susceptible to hydrolysis, especially under strongly acidic or basic conditions during workup. | - Maintain a neutral or slightly acidic pH during purification and storage.- Work at low temperatures to minimize degradation. | |
| 3. Formation of Side Products: Symmetrical anhydride of 4-phenylbutyric acid may form. With ECF, a propoxycarbonyl-CoA side product is possible.[1] | - Control the addition rate of the activating reagent.- Optimize the reaction temperature.- The choice of coupling reagent can influence side product formation. Consider switching from ECF to CDI if side products are a major issue. | |
| Difficulty in Purifying the Product | 1. Co-elution of Impurities: Impurities may have similar retention times to the product in HPLC. | - Optimize the HPLC gradient (mobile phase composition and gradient slope) for better separation.- Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| 2. Product Precipitation or Aggregation: | - Adjust the pH and/or ionic strength of the buffers used for purification.- Ensure complete dissolution of the lyophilized product before injection onto the HPLC column. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method (with Ethylchloroformate)
This protocol is adapted from a general method for acyl-CoA synthesis.[1]
Materials:
-
4-phenylbutyric acid
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Ethylchloroformate (ECF)
-
Coenzyme A (CoA) trilithium salt
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
Water (HPLC grade)
Procedure:
-
Activation of 4-phenylbutyric acid:
-
Dissolve 4-phenylbutyric acid (e.g., 0.051 mmol, 10 equivalents) in anhydrous THF (200 µL) in a reaction vial.
-
Cool the solution to 4°C in an ice bath.
-
Add triethylamine (e.g., 0.026 mmol, 5 equivalents) followed by ethylchloroformate (e.g., 0.026 mmol, 5 equivalents).
-
Stir the reaction mixture at 4°C for 45 minutes.
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A (e.g., 4 mg, 0.0051 mmol, 1 equivalent) in 200 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated 4-phenylbutyric acid mixture.
-
Allow the reaction to stir for another 45 minutes at room temperature (22°C).
-
-
Quenching and Preparation for Purification:
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Dissolve the resulting powder in water for purification by HPLC.
-
Protocol 2: Synthesis of this compound using Carbonyldiimidazole (CDI)
This protocol is based on a general procedure for CDI-mediated acyl-CoA synthesis.[1]
Materials:
-
1,1'-Carbonyldiimidazole (CDI)
-
4-phenylbutyric acid
-
Tetrahydrofuran (THF), anhydrous
-
Coenzyme A (CoA) trilithium salt
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
Procedure:
-
Activation of 4-phenylbutyric acid:
-
Dissolve CDI (e.g., 4.2 mg, 0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF.
-
Add 4-phenylbutyric acid (e.g., 0.031 mmol, 4.8 equivalents) to the CDI solution.
-
Stir the mixture at room temperature (22°C) for 1 hour.
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A (e.g., 5 mg, 0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO₃ solution.
-
Add the CoA solution to the activated 4-phenylbutyric acid mixture.
-
Stir the reaction for an additional 45 minutes at room temperature (22°C).
-
-
Quenching and Preparation for Purification:
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Re-dissolve the sample in water for purification and analysis.
-
Data Summary
Table 1: Comparison of Coupling Reagents for Acyl-CoA Synthesis (General Yields)
| Coupling Method | Activating Reagent | Typical Yield Range for Saturated Acyl-CoAs | Notes |
| Mixed Anhydride | Ethylchloroformate (ECF) | 40-60% | Can form propoxycarbonyl-CoA as a side product. Generally better for α,β-unsaturated carboxylic acids.[1] |
| Carbodiimide | Carbonyldiimidazole (CDI) | 50-70% | Generally provides good yields for saturated and functionalized carboxylic acids. Less effective for α,β-unsaturated systems.[1] |
| Enzymatic | Acyl-CoA Ligase (e.g., MatB) | >90% | Highly specific and efficient but requires the specific enzyme and ATP. Primarily used for dicarboxylic acids like malonyl-CoA.[1][2] |
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Issues of 4-Phenylbutanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Phenylbutanoyl-CoA in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in aqueous buffers?
A1: this compound possesses a hydrophobic phenylbutanoyl tail, which limits its solubility in aqueous solutions. The long hydrocarbon chain and the phenyl group contribute to its hydrophobicity, leading to aggregation and precipitation in polar buffer systems.
Q2: What is the first step I should take if I observe precipitation of this compound in my assay buffer?
A2: The initial step is to prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous buffer. This method helps to minimize immediate precipitation upon introduction to the aqueous environment. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose.
Q3: Are there alternatives to DMSO for creating a stock solution?
A3: Yes, other organic solvents like ethanol can be used to create stock solutions. For instance, the related compound sodium 4-phenylbutyrate is soluble in ethanol at approximately 10 mg/mL.[1][2] The choice of solvent may depend on the tolerance of your specific experimental system.
Q4: How can I determine the maximum concentration of an organic co-solvent my assay can tolerate?
A4: It is crucial to perform a vehicle control experiment. In this experiment, you would test the effect of different concentrations of the co-solvent (e.g., DMSO) on your assay's output in the absence of this compound. This will help you identify the highest concentration of the co-solvent that does not significantly affect the biological system.
Q5: What are detergents and how can they help with solubility?
A5: Detergents are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles can encapsulate hydrophobic molecules like this compound, effectively increasing their solubility. Non-ionic or zwitterionic detergents like Triton X-100 and CHAPS are often used in biochemical assays as they are less likely to denature proteins.
Q6: What are cyclodextrins and can they be used to improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water. Methyl-β-cyclodextrin is a derivative often used for this purpose.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution into Aqueous Buffer
Possible Cause: The concentration of this compound in the final assay buffer exceeds its aqueous solubility limit, even with a small percentage of an organic co-solvent.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable percentage of DMSO or ethanol in your assay. While some enzymes can tolerate up to 20% DMSO, it's essential to establish this for your specific system as DMSO can affect enzyme stability and activity.[3][4][5]
-
Utilize a Detergent: Incorporate a non-ionic or zwitterionic detergent into your assay buffer. Start with concentrations at or slightly above the critical micelle concentration (CMC).
-
Employ a Cyclodextrin: Add a cyclodextrin, such as methyl-β-cyclodextrin, to your buffer to enhance the solubility of this compound through the formation of inclusion complexes.
Issue 2: Inconsistent or Non-reproducible Results in Enzyme Assays
Possible Cause 1: Incomplete Solubilization of this compound.
Solution:
-
Vortexing and Sonication: After diluting the this compound stock solution into the assay buffer, ensure thorough mixing by vortexing. Gentle sonication can also help to break down small aggregates and improve dispersion.
-
Pre-incubation: Allow the this compound solution in the assay buffer (with any solubilizing agents) to equilibrate for a short period before adding other assay components like the enzyme.
Possible Cause 2: Interference of Solubilizing Agent with Enzyme Activity.
Solution:
-
Detergent Concentration Optimization: While detergents can aid solubility, high concentrations can denature enzymes. Test a range of detergent concentrations, starting from below the CMC to several-fold above, to find the optimal concentration that solubilizes the substrate without significantly inhibiting the enzyme. For many assays, a Triton X-100 concentration of 0.01% to 0.1% is effective.[6]
-
Cyclodextrin Inhibition: Be aware that cyclodextrins can sometimes inhibit enzyme activity by sequestering the substrate or interacting directly with the enzyme.[7] Perform control experiments to assess the impact of the chosen cyclodextrin on your enzyme's kinetics.
-
DMSO Effects on Enzyme Kinetics: DMSO can alter the kinetic parameters of an enzyme.[8] It is crucial to maintain a constant final concentration of DMSO across all experimental conditions, including controls, to ensure that any observed effects are due to the compound of interest and not variations in the co-solvent concentration.
Data Presentation
Table 1: Solubility of Sodium 4-Phenylbutyrate (a proxy for this compound)
| Solvent | Approximate Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | 5 | [1][2] |
| DMSO | 1.6 | [1][2] |
| Ethanol | 10 | [1][2] |
| Water | 37 | [9] |
Table 2: Properties of Common Solubilizing Agents
| Agent | Type | Critical Micelle Concentration (CMC) | Common Working Concentration |
| Triton X-100 | Non-ionic Detergent | ~0.2 - 0.9 mM | 0.01 - 0.1% (v/v) |
| CHAPS | Zwitterionic Detergent | 6 - 10 mM | 1 - 10 mM |
| Methyl-β-cyclodextrin | Cyclodextrin | Not Applicable | 1 - 10 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound in Assay Buffer using a Co-solvent
-
Thaw an aliquot of the this compound stock solution.
-
Determine the final desired concentration of this compound and the maximum tolerated concentration of the co-solvent in your assay.
-
Serially dilute the stock solution in the co-solvent if necessary.
-
Add the appropriate volume of the stock solution to the assay buffer while vortexing to ensure rapid dispersion. The final concentration of the co-solvent should not exceed the predetermined tolerance limit.
-
Visually inspect the solution for any signs of precipitation.
Protocol 3: Solubilization of this compound using a Detergent
-
Prepare the assay buffer containing the desired concentration of Triton X-100 or CHAPS. The concentration should typically be at or above the CMC.
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Add a small volume of the this compound stock solution to the detergent-containing assay buffer while vortexing.
-
Allow the solution to incubate for 10-15 minutes at room temperature to facilitate micellar encapsulation before proceeding with the assay.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridging of a substrate between cyclodextrin and an enzyme’s active site pocket triggers a unique mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibisci.com [ibisci.com]
Technical Support Center: Optimizing HPLC Separation of 4-Phenylbutanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-Phenylbutanoyl-CoA from its precursors, 4-phenylbutanoic acid and Coenzyme A.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the HPLC separation of this compound and its precursors?
A1: The primary challenges include:
-
Co-elution: The precursors, particularly 4-phenylbutanoic acid, may have similar retention times to the product, this compound, especially in non-optimized methods.
-
Peak Tailing: Acyl-CoAs are known to exhibit peak tailing due to interactions with the stationary phase and metal surfaces within the HPLC system.[1]
-
Sample Stability: this compound is susceptible to hydrolysis, especially at non-optimal pH values, which can affect quantification.
-
Resolution: Achieving baseline separation of all three compounds (this compound, 4-phenylbutanoic acid, and Coenzyme A) requires careful method development.
Q2: What type of HPLC column is best suited for this separation?
A2: A reversed-phase C18 column is the most common and effective choice for separating acyl-CoAs and related organic acids.[2][3] Phenyl-based stationary phases can also be considered to enhance selectivity for aromatic compounds through π-π interactions.[2]
Q3: How can I improve the peak shape for this compound?
A3: To improve peak shape and reduce tailing for acyl-CoAs, consider the following:
-
pH Control: Maintain the mobile phase pH below the pKa of the silanol groups on the silica support (typically around pH 4-5) to minimize unwanted ionic interactions.
-
Ion-Pairing Agents: The use of ion-pairing agents can improve the retention and peak shape of charged analytes like Coenzyme A.
-
High-Quality Column: Employ a modern, end-capped C18 column to reduce the number of free silanol groups available for secondary interactions.
-
System Cleanliness: Ensure the HPLC system is free from metal contaminants that can interact with the phosphate groups of the CoA moiety.
Q4: What detection method is most appropriate for this analysis?
A4: UV detection is a common and effective method for this analysis. The adenine ring in Coenzyme A and this compound has a strong absorbance around 260 nm. 4-phenylbutanoic acid also absorbs UV light due to its phenyl group, though the maximum absorbance may be at a different wavelength (around 210-220 nm). For higher sensitivity and specificity, LC-MS/MS can be employed.
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and 4-Phenylbutanoic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Strength | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. | Increased retention time for both compounds, potentially improving separation. |
| Incorrect pH of Mobile Phase | Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., <3.5) can suppress ionization and alter retention.[4] | Differential shifts in retention times, leading to better resolution. |
| Suboptimal Stationary Phase | Switch from a standard C18 column to a phenyl-hexyl column. | Enhanced selectivity for aromatic compounds due to π-π interactions, improving separation.[2] |
| Gradient Elution Not Optimized | If using a gradient, make the gradient shallower (i.e., a slower increase in organic solvent concentration over time).[4] | Improved resolution of closely eluting peaks. |
Issue 2: Peak Tailing of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Column | Use a highly deactivated, end-capped column.[5] | Symmetrical peak shapes for all analytes.[5] |
| Mobile Phase pH | Ensure the mobile phase contains a buffer to maintain a stable pH.[5] | Reduced peak tailing by masking residual silanol interactions.[5] |
| Column Overload | Inject a more dilute sample.[5] | Improved peak shape if overload was the cause.[5] |
| Column Packing Bed Deformation | Replace the column with a new one.[5] | Confirms if column bed deformation was the issue.[5] |
Issue 3: Shifting Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Equilibration | Increase the column equilibration time between runs. | Consistent retention times from injection to injection. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | Stable retention times throughout the analytical run. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Improved reproducibility of retention times. |
| Pump Malfunction | Check the pump for leaks and ensure the check valves are functioning correctly. | Stable baseline and consistent retention times. |
Experimental Protocols
Starting HPLC Method for Separation of this compound and its Precursors
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Note: For MS compatibility, replace the phosphate buffer with a volatile buffer like ammonium formate or formic acid.
Visualizations
Caption: Experimental workflow for HPLC analysis and optimization.
Caption: Formation of this compound from its precursors.
References
- 1. byjus.com [byjus.com]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
preventing degradation of 4-Phenylbutanoyl-CoA during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylbutanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in sample preparation and prevent the degradation of this critical molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound samples are showing significant degradation. What are the primary causes?
A1: Degradation of this compound during sample preparation is primarily due to two factors:
-
Enzymatic Degradation: Endogenous thioesterases in biological samples can rapidly hydrolyze the thioester bond of this compound. Some of these enzymes exhibit broad specificity and can act on aromatic acyl-CoAs.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH. Elevated temperatures can also accelerate this process.
To minimize degradation, it is crucial to control these factors through rapid sample processing, low temperatures, and the use of appropriate quenching and extraction solutions.
Q2: What is the recommended method for quenching enzymatic activity in my samples?
A2: Immediate quenching of metabolic activity is critical to preserve this compound. The two most effective methods are:
-
Flash-Freezing: Immediately freeze tissue samples in liquid nitrogen. For cell cultures, rapidly aspirate the media and quench the cells with liquid nitrogen. This halts all enzymatic activity instantly.
-
Acidic Quenching: For cell cultures, after removing the media, immediately add an ice-cold acidic solution, such as 5% 5-sulfosalicylic acid (SSA) or a mixture of isopropanol and aqueous potassium phosphate buffer. For tissues, homogenization in an ice-cold acidic buffer is recommended.
Q3: How should I store my samples to ensure the stability of this compound?
A3: Proper storage is essential to prevent long-term degradation. Follow these guidelines:
-
Short-term Storage (during preparation): Always keep samples on ice.
-
Long-term Storage: Store samples as a dry pellet or in an appropriate extraction solvent at -80°C. Avoid repeated freeze-thaw cycles. If multiple analyses are planned, aliquot the samples into single-use tubes before freezing.
Q4: Are there any inhibitors I can use to prevent enzymatic degradation?
A4: Yes, using a broad-spectrum thioesterase or esterase inhibitor cocktail can be beneficial, especially if the sample processing time is prolonged. While specific inhibitors for thioesterases that act on this compound are not well-documented, a general cocktail can help to minimize enzymatic hydrolysis.
Q5: What is the impact of freeze-thaw cycles on this compound stability?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of various analytes, including acyl-CoAs. The formation of ice crystals can disrupt cellular structures, releasing degradative enzymes. Each cycle can contribute to a cumulative loss of your target molecule. It is best practice to aliquot samples for single use.
Troubleshooting Guides
Issue 1: Low or no detection of this compound in my samples.
| Potential Cause | Troubleshooting Step |
| Degradation during sample collection and quenching. | Ensure immediate quenching of metabolic activity. For tissues, this means flash-freezing in liquid nitrogen immediately after collection. For cells, aspirate media and add ice-cold quenching solution without delay. |
| Inefficient extraction. | Optimize your extraction protocol. A common method involves protein precipitation with an organic solvent like acetonitrile or an acid like 5-sulfosalicylic acid. Ensure thorough vortexing and centrifugation at 4°C. |
| Degradation during storage. | Store samples at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Reconstitute dried extracts in a suitable, preferably non-aqueous or buffered, solution immediately before analysis. |
| Instrumental issues. | Verify the performance of your analytical instrument (e.g., LC-MS/MS) with a fresh, pure standard of this compound to confirm sensitivity and proper functioning. |
Issue 2: High variability between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling. | Standardize your sample preparation workflow. Ensure that all samples are processed for the same duration and under identical temperature conditions. |
| Partial thawing of samples. | When retrieving samples from the freezer, ensure they remain frozen until the moment of extraction. |
| Incomplete homogenization or cell lysis. | Use a consistent and effective method for tissue homogenization or cell lysis to ensure complete release of intracellular contents for extraction. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching: Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 5% 5-sulfosalicylic acid (SSA) to the culture dish.
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 10 minutes, with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Storage: Store the supernatant at -80°C until analysis.
Protocol 2: Extraction of this compound from Tissue Samples
-
Sample Collection: Immediately flash-freeze the tissue sample (~50 mg) in liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a tube containing 1 mL of an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).
-
Homogenization (continued): Further homogenize the sample using a tissue homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Storage: Store the dried extract or the reconstituted sample at -80°C.
Data Presentation
Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 Hours
| Solvent | Average Coefficient of Variation (CV) for various Acyl-CoAs |
| 50 mM Ammonium Acetate (pH 6.8) | ~5% |
| Water | ~15-20% |
| 50% Acetonitrile | ~8% |
| Methanol | ~10% |
Data compiled from publicly available studies on general acyl-CoA stability.
Visualizations
Caption: Workflow for this compound Sample Preparation.
Caption: Degradation Pathways of this compound.
challenges in quantifying 4-Phenylbutanoyl-CoA in complex biological samples
Welcome to the technical support center for the quantification of 4-Phenylbutanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is the coenzyme A thioester of 4-phenylbutyric acid (4-PBA). 4-PBA is a drug used in the treatment of urea cycle disorders and is being investigated for other therapeutic applications.[1][2] Inside the body, 4-PBA is converted to this compound, which is the metabolically active form. This molecule then enters the β-oxidation pathway.[3] Accurate quantification of this compound is crucial for understanding the pharmacokinetics and pharmacodynamics of 4-PBA, assessing patient metabolism, and for research into its mechanism of action.
Q2: What are the main challenges in quantifying this compound?
A2: The primary challenges stem from its inherent properties and the complexity of biological matrices:
-
Low Abundance: As a metabolic intermediate, this compound is expected to be present at very low concentrations in tissues and plasma.
-
Instability: The thioester bond of acyl-CoAs is chemically labile, particularly under basic pH conditions, and susceptible to enzymatic degradation in unquenched samples.[4] Acyl-CoA thioesters are generally more stable in acidic conditions (pH < 7) and at low temperatures.[4][5]
-
Complex Matrix: Biological samples contain a vast number of other molecules (proteins, lipids, salts) that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.[6][7]
-
Extraction Efficiency: Efficiently extracting the polar this compound molecule from the biological matrix while removing interfering substances is a critical and challenging step.
Q3: Which analytical technique is most suitable for quantifying this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[8] This technique allows for the separation of this compound from other molecules in the sample followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.
Q4: Is a derivatization step necessary for the analysis of this compound?
A4: Derivatization is generally not required for the analysis of intact acyl-CoA thioesters by LC-MS/MS. The molecule itself is readily ionizable and produces characteristic fragment ions. Derivatization is more commonly employed for the analysis of short-chain fatty acids by gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guides
Sample Preparation and Extraction Issues
Problem: Low or no recovery of this compound from the biological sample.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis/Tissue Homogenization | Ensure complete disruption of cells or tissue to release intracellular contents. Sonication on ice or homogenization with glass beads in an acidic extraction solvent are effective methods.[4] |
| Analyte Degradation | Work quickly and keep samples on ice at all times. Use pre-chilled solvents. Acyl-CoAs are more stable in acidic conditions, so use an acidic extraction buffer (e.g., with formic acid or perchloric acid).[4] Store extracts at -80°C. |
| Poor Extraction Efficiency | A combination of organic solvents is often used to precipitate proteins and extract acyl-CoAs. A common approach is to use a mixture of isopropanol and acetonitrile.[3] For plasma, protein precipitation with cold acetonitrile is a common first step. |
| Losses during Solid-Phase Extraction (SPE) | If using SPE for sample cleanup, ensure the chosen sorbent and elution solvents are appropriate for an aromatic acyl-CoA. A reversed-phase C18 sorbent can be used. Optimize loading, washing, and elution steps to maximize recovery. |
Experimental Protocol: Acyl-CoA Extraction from Tissue
This is a general protocol that can be adapted for this compound.
-
Homogenization: Weigh the frozen tissue sample (20-50 mg) and homogenize in 1 mL of ice-cold 2:1 isopropanol:50 mM potassium phosphate buffer (pH 7.2) containing an appropriate internal standard.
-
Extraction: Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography Issues
Problem: Poor peak shape (tailing, broadening) or inconsistent retention time for this compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column | The phosphate groups on the CoA moiety can interact with residual silanols on the column. Use a high-quality, end-capped C18 column. The addition of an ion-pairing agent like tributylamine or DMHA to the mobile phase can improve peak shape, but may cause ion suppression in the MS. |
| Inappropriate Mobile Phase pH | Maintain an acidic mobile phase (e.g., with 0.1% formic acid) to ensure the stability of the thioester bond and consistent ionization. |
| Column Contamination | Biological samples can lead to a buildup of contaminants on the column. Use a guard column and implement a column wash step after each analytical run. |
| Injection of a Strong Solvent | The reconstitution solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
Mass Spectrometry Issues
Problem: Low sensitivity, high background noise, or inconsistent signal for this compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Parameters | Optimize source parameters such as spray voltage, gas flows, and temperature for this compound using a standard solution. Acyl-CoAs generally ionize well in positive electrospray ionization (ESI) mode. |
| Incorrect MRM Transitions | Determine the optimal precursor and product ions for this compound. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da).[9][10] The precursor ion will be [M+H]+. |
| Matrix Effects (Ion Suppression/Enhancement) | This is a common issue in complex samples.[6][7] To mitigate this, dilute the sample extract, improve sample cleanup (e.g., with SPE), or use a stable isotope-labeled internal standard. |
| Adduct Formation | Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common in ESI-MS and can reduce the signal of the desired protonated molecule ([M+H]+).[11][12] Using a mobile phase with a low concentration of an ammonium salt (e.g., ammonium formate) can promote the formation of [M+H]+ and [M+NH4]+ adducts. |
Quantitative Data: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
The following table provides typical parameters that can be used as a starting point for developing a method for this compound.
| Parameter | Typical Value/Setting |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then wash and re-equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Fragment ion resulting from the neutral loss of 507 Da, or another stable fragment. |
Visualizations
Figure 1: General experimental workflow for the quantification of this compound.
Figure 2: A logical troubleshooting guide for LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.waters.com [support.waters.com]
minimizing non-enzymatic hydrolysis of 4-Phenylbutanoyl-CoA
Welcome to the technical support center for 4-Phenylbutanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the non-enzymatic hydrolysis of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a concern for this compound?
A1: Non-enzymatic hydrolysis is the chemical breakdown of a compound by water, without the involvement of an enzyme. For this compound, this involves the cleavage of the high-energy thioester bond, yielding 4-phenylbutanoic acid and Coenzyme A (CoA). This is a significant concern because the degradation of this compound reduces its effective concentration, potentially leading to inaccurate and unreliable experimental results. Thioesters are generally less stable than their oxygen ester counterparts with respect to hydrolysis.[1] The carbonyl carbon in a thioester has a greater partial positive charge, making it more susceptible to nucleophilic attack by water.[1][2]
Q2: What are the primary factors that influence the rate of non-enzymatic hydrolysis?
A2: The stability of the thioester bond in this compound is primarily influenced by three factors:
-
pH: The hydrolysis of thioesters is subject to both acid and base catalysis. The rate is generally slowest in the acidic to neutral pH range (pH 4-7) and increases significantly under alkaline (basic) conditions.[3][4] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed or neutral hydrolysis.[4][5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6][7] Performing experiments at lower temperatures can significantly slow down degradation.
-
Buffer Composition: While pH is the main concern, other components in your buffer could act as nucleophiles and attack the thioester bond, accelerating degradation. It is important to use high-purity reagents in your experimental buffers.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the long-term stability of your this compound, follow these guidelines:
-
Solvent: Reconstitute this compound in a weakly acidic, aqueous buffer (e.g., pH 5-6) or an anhydrous organic solvent like DMSO or DMF if your experimental protocol allows. Avoid using alkaline buffers for reconstitution.
-
Storage Temperature: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or, for longer-term storage, at -80°C.[8]
-
Handling: When you need to use a stock solution, thaw it on ice and keep it cold throughout the experiment. Avoid leaving the solution at room temperature for extended periods.
Troubleshooting Guide
Problem: I am observing inconsistent results or lower-than-expected activity in my assay.
This issue is often linked to the degradation of this compound. The following troubleshooting workflow can help you identify and mitigate the problem.
Quantitative Data: Impact of pH and Temperature on Thioester Stability
| Condition | Rate Constant (k) | Half-Life (t½) | Reference |
| pH-Dependent Hydrolysis (23°C) | |||
| Acid-mediated (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - | [5] |
| pH-independent (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | ~224 days | [5] |
| Base-mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | - | [5] |
| Calculated at pH 7.0 (23°C) | 5.2 x 10⁻⁸ s⁻¹ | ~155 days | [5] |
| Alkaline Hydrolysis (30°C) | - | ~1 to 2 minutes | [7]* |
*Note: This value is for saturated fatty acid thioesters (C2 to C8) and highlights the rapid degradation under alkaline conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Buffer Preparation: Prepare a 50 mM buffer solution with a pH between 5.0 and 6.0 (e.g., Sodium Acetate or MES). Ensure the buffer is prepared with high-purity water and filtered through a 0.22 µm filter.
-
Weighing: Carefully weigh the desired amount of solid this compound in a microfuge tube.
-
Reconstitution: Add the pre-chilled (4°C) acidic buffer to the solid to achieve the target concentration. Vortex gently until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microfuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to a -80°C freezer for long-term storage.
Protocol 2: General Experimental Workflow to Minimize Hydrolysis
This workflow outlines a general procedure for an enzyme kinetics experiment.
Protocol 3: Assessing this compound Stability in Your Assay Buffer
-
Preparation: Prepare your complete experimental buffer, excluding any enzymes or proteins that might cause enzymatic degradation.
-
Incubation: Add this compound to the buffer to its final working concentration. Aliquot this mixture into several time-point tubes (e.g., T=0, T=15min, T=30min, T=60min, T=120min).
-
Time Course: Incubate the tubes at your standard experimental temperature.
-
Quenching: At each time point, stop the hydrolysis by adding a quenching solution (e.g., a strong acid like trichloroacetic acid to a final concentration of 5-10%) and immediately freezing the sample. The T=0 sample should be quenched immediately after adding the this compound.
-
Analysis: Analyze all samples using a quantitative method such as HPLC or LC-MS to measure the remaining concentration of intact this compound.
-
Evaluation: Plot the concentration of this compound versus time to determine its stability and calculate its half-life under your specific experimental conditions. If degradation is significant within your experimental timeframe, consider adjusting the buffer pH or temperature as described in the troubleshooting guide.
References
- 1. organic chemistry - Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 4-Phenylbutanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Phenylbutanoyl-CoA.
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your LC-MS/MS experiments.
Question: My signal intensity for this compound is unexpectedly low and variable. How can I determine if this is due to matrix effects?
Answer:
Low and inconsistent signal intensity are classic indicators of matrix effects, particularly ion suppression. To confirm this, you can perform the following experiments:
-
Post-Column Infusion (Qualitative Assessment): This experiment helps identify at what retention times matrix components are co-eluting and causing suppression.
-
Workflow:
-
Infuse a standard solution of this compound at a constant rate into the mass spectrometer post-column.
-
Inject a blank, extracted matrix sample (e.g., plasma, tissue homogenate) onto the LC column.
-
Monitor the signal of this compound. A drop in the signal at specific retention times indicates the elution of interfering matrix components.
-
-
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of ion suppression or enhancement.
-
Workflow:
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with this compound at a known concentration.
-
Set B: Pure solvent spiked with this compound at the same concentration as Set A.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
-
Question: I have confirmed that matrix effects are impacting my analysis of this compound. What are the primary causes?
Answer:
Matrix effects in LC-MS/MS analysis, particularly with electrospray ionization (ESI), are primarily caused by co-eluting endogenous or exogenous compounds from the sample matrix that interfere with the ionization of the target analyte, this compound.[1][2][3]
Common sources of interference include:
-
Phospholipids: Abundant in biological matrices like plasma and tissue, phospholipids are notorious for causing ion suppression.[4] They often co-extract with analytes and can have similar chromatographic behavior.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the ESI signal.
-
Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still interfere with ionization.
-
Other Endogenous Molecules: Lipids, carbohydrates, and other small molecule metabolites can co-elute with this compound and compete for ionization.
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also contribute to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A1: The choice of sample preparation technique is critical for reducing matrix effects. Here are some of the most effective methods:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing a significant portion of interfering matrix components.[5] For this compound, a reversed-phase (C18) or mixed-mode sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound from the aqueous biological matrix into an immiscible organic solvent, leaving behind many polar interfering compounds.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing phospholipids compared to SPE or LLE. It is often used for its high throughput but may require further optimization of chromatographic conditions to resolve the analyte from matrix components.
Q2: How can I optimize my LC method to reduce co-elution of interfering compounds with this compound?
A2: Chromatographic separation is a powerful tool to combat matrix effects. Consider the following strategies:
-
Gradient Elution: Employ a well-optimized gradient elution profile to achieve better separation between this compound and matrix components.
-
Column Chemistry: Experiment with different column chemistries. A C18 column is a good starting point, but other phases like phenyl-hexyl or biphenyl might offer different selectivity for aromatic compounds like this compound and interfering species.
-
Mobile Phase Modifiers: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can improve peak shape and alter the retention of both the analyte and interfering compounds, leading to better separation.
Q3: Can the use of an internal standard completely eliminate matrix effects?
A3: While an internal standard (IS) cannot eliminate the root cause of matrix effects (ion suppression or enhancement), it is a crucial tool for compensation. An ideal IS, particularly a stable isotope-labeled (SIL) version of this compound, will co-elute with the analyte and experience the same degree of matrix effect.[6] By using the peak area ratio of the analyte to the IS for quantification, the variability introduced by matrix effects can be significantly minimized, leading to more accurate and precise results.
Q4: Are there any specific MS/MS parameters I should consider to minimize the impact of matrix effects?
A4: While MS/MS is inherently selective, optimizing certain parameters can help:
-
Multiple Reaction Monitoring (MRM): Using highly specific precursor-to-product ion transitions for this compound in MRM mode significantly reduces the likelihood of detecting interfering compounds. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[7][8]
-
Ion Source Parameters: Optimization of ion source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes help to minimize the impact of matrix components on the ionization process.
Quantitative Data Summary
The following table summarizes representative data on matrix effects for short-chain acyl-CoAs, which can serve as a reference for what might be expected for this compound under similar conditions.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Acetyl-CoA | Cell Lysate | 2.5% Sulfosalicylic Acid (SSA) Precipitation | ~90% (10% ion suppression) | [4] |
| Propionyl-CoA | Cell Lysate | 2.5% Sulfosalicylic Acid (SSA) Precipitation | ~92% (8% ion suppression) | [4] |
| Malonyl-CoA | Cell Lysate | 2.5% Sulfosalicylic Acid (SSA) Precipitation | ~91% (9% ion suppression) | [4] |
| Dephospho-CoA | Cell Lysate | 2.5% Sulfosalicylic Acid (SSA) Precipitation | ~81% (19% ion suppression) | [4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a detailed methodology for quantifying the matrix effect for this compound in a biological matrix (e.g., human plasma).
Materials:
-
Human plasma (blank)
-
This compound standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)
-
Acetonitrile (ACN) with 0.1% formic acid (PPT solvent)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw blank human plasma on ice.
-
To 100 µL of blank plasma, add 300 µL of ice-cold ACN with 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (this is the blank matrix extract).
-
-
Preparation of Spiked Samples:
-
Set A (Matrix Spike): To 90 µL of the blank matrix extract, add 10 µL of a this compound standard solution (and 10 µL of SIL-IS solution if used).
-
Set B (Solvent Spike): To 90 µL of a solvent mixture mimicking the final composition of the extract (e.g., 75% ACN in water with 0.1% formic acid), add 10 µL of the same this compound standard solution (and 10 µL of SIL-IS solution if used).
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the preparations from Set A and Set B onto the LC-MS/MS system.
-
Analyze using an optimized method for this compound.
-
-
Data Analysis:
-
Integrate the peak areas for this compound in both chromatograms.
-
Calculate the matrix effect as described in the troubleshooting guide.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
This protocol is adapted from methods for other acyl-CoAs and can be optimized for this compound.
Materials:
-
C18 SPE cartridge
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
5% Methanol in water
-
Sample (e.g., plasma, tissue homogenate)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of MeOH.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load 500 µL of the pre-treated sample (e.g., protein precipitated and diluted) onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of MeOH.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for diagnosing and mitigating matrix effects.
Caption: Key contributors to matrix effects in biological samples.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing enzymatic reaction conditions for 4-Phenylbutanoyl-CoA synthesis
Welcome to the technical support center for the enzymatic synthesis of 4-Phenylbutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme should I use for the synthesis of this compound?
A1: For the synthesis of this compound, a medium-chain acyl-CoA synthetase (MCAS) is a suitable choice. These enzymes have been shown to accept not only straight medium-chain fatty acids but also aromatic acids.[1] The conversion of 4-phenylbutyrate to its CoA ester is a critical step in its metabolism, which is handled by enzymes with this substrate specificity.
Q2: What are the typical starting concentrations for the reactants?
A2: As a starting point for optimization, you can use the following concentrations:
-
4-Phenylbutyric acid: 1-5 mM
-
Coenzyme A (CoA): 1-5 mM
-
ATP: 2-10 mM
-
Magnesium Chloride (MgCl₂): 5-15 mM
-
Enzyme (Medium-Chain Acyl-CoA Synthetase): 0.1-1 µM
It is recommended to perform initial experiments with varying substrate concentrations to determine the optimal conditions for your specific enzyme.
Q3: What is the optimal pH and temperature for the reaction?
A3: The optimal pH for most acyl-CoA ligases is in the neutral to slightly alkaline range, typically between 7.0 and 8.5.[2] The optimal temperature can vary depending on the source of the enzyme. For enzymes from mesophilic organisms, a temperature range of 20-37°C is common.[3][4] However, if you are using an enzyme from a thermophilic organism, the optimal temperature could be significantly higher, for instance, around 60-75°C.[5][6] It is crucial to determine the optimal conditions for your specific enzyme empirically.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by measuring the consumption of CoA or the formation of this compound. A common method is to use a thiol-quantifying reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the free thiol group of CoA, leading to a decrease in absorbance at 412 nm as the reaction proceeds. Alternatively, HPLC or LC-MS/MS methods can be used to separate and quantify the product, this compound.[5]
Q5: My reaction yield is low. What are the possible causes and solutions?
A5: Low yield can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal reaction conditions, enzyme instability, substrate degradation, or product inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Enzyme | - Verify enzyme activity with a known substrate.- Ensure proper storage conditions (-20°C or -80°C).- Avoid repeated freeze-thaw cycles. |
| Suboptimal pH or Temperature | - Perform a pH and temperature optimization matrix.- Ensure the buffer has adequate buffering capacity at the desired pH. | |
| Incorrect Substrate Concentrations | - Titrate the concentrations of 4-phenylbutyric acid, CoA, and ATP.- High substrate concentrations can sometimes lead to inhibition. | |
| Missing Cofactors | - Ensure the presence of Mg²⁺, which is essential for ATP-dependent enzymes.- Titrate MgCl₂ concentration. | |
| Degradation of Reactants | - Prepare fresh solutions of ATP and CoA, as they can degrade over time.- Store stock solutions at -20°C or below. | |
| Reaction Stalls Prematurely | Product Inhibition | - Perform a time-course experiment to monitor reaction progress.- If the reaction plateaus early, consider strategies to remove the product in situ or use a fed-batch approach. |
| Enzyme Instability | - Check the stability of the enzyme under your reaction conditions over time.- Consider adding stabilizing agents like glycerol or BSA. | |
| Depletion of a Reactant | - Ensure that all reactants are in excess relative to the desired product concentration, except for the limiting substrate if performing kinetic studies. | |
| Inconsistent Results | Pipetting Errors | - Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme. |
| Variability in Reagent Quality | - Use high-purity reagents.- Prepare fresh batches of stock solutions if degradation is suspected. |
Data Presentation
Table 1: General Reaction Conditions for Acyl-CoA Synthetases
| Parameter | General Range | Notes |
| pH | 7.0 - 8.5 | Optimal pH is enzyme-dependent.[2] |
| Temperature (°C) | 20 - 45 | For mesophilic enzymes. Thermophilic enzymes can have optima up to 75°C.[5][6] |
| 4-Phenylbutyric Acid (mM) | 1 - 10 | Higher concentrations may cause substrate inhibition. |
| Coenzyme A (mM) | 1 - 10 | |
| ATP (mM) | 2 - 20 | Should be in excess. |
| MgCl₂ (mM) | 5 - 25 | Essential cofactor. |
Table 2: Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Km (µM) | Vmax or Catalytic Efficiency | Reference |
| Phenylacetate-CoA ligase | Phenylacetate | 50 | 24 µmol/min/mg | [5] |
| Phenylacetate-CoA ligase | ATP | 6 | 24 µmol/min/mg | [5] |
| Phenylacetate-CoA ligase | CoA | 30 | 24 µmol/min/mg | [5] |
| Medium Chain Acyl-CoA Dehydrogenase | Phenylbutyryl-CoA | 5.3 | 0.2 mM⁻¹s⁻¹ | [7][8] |
| Medium Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | 2.8 | 4.0 mM⁻¹s⁻¹ | [7][8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice.
-
Add the following components in order: sterile water, buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl₂ (to a final concentration of 10 mM), ATP (to a final concentration of 5 mM), Coenzyme A (to a final concentration of 2 mM), and 4-phenylbutyric acid (to a final concentration of 2 mM).
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Add the purified medium-chain acyl-CoA synthetase to the reaction mixture to a final concentration of 0.5 µM.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for your enzyme (e.g., 37°C) for a specified period (e.g., 1-4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution, such as 10% acetic acid or by heat inactivation if the enzyme is heat-labile and this does not affect the product.
-
-
Analysis:
-
Analyze the reaction mixture for the presence of this compound using HPLC or LC-MS/MS.
-
Protocol 2: Monitoring Reaction Progress with DTNB
-
Prepare a DTNB solution: Dissolve DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 10 mM.
-
Set up the reaction: Perform the enzymatic synthesis as described in Protocol 1.
-
Take time points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Quench and measure: Add the aliquot to a cuvette containing the DTNB solution. The final concentration of DTNB should be around 0.1-0.5 mM.
-
Read absorbance: Immediately measure the absorbance at 412 nm. A decrease in absorbance indicates the consumption of free CoA.
-
Create a standard curve: To quantify the amount of CoA consumed, create a standard curve with known concentrations of CoA and DTNB.
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General experimental workflow for optimizing the synthesis.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. promega.com [promega.com]
- 5. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro synthesis of polyhydroxyalkanoates using thermostable acetyl-CoA synthetase, CoA transferase, and PHA synthase from thermotorelant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MCAD Substrate Specificity: 4-Phenylbutanoyl-CoA vs. Octanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for the endogenous substrate, octanoyl-CoA, and the xenobiotic, 4-Phenylbutanoyl-CoA. This analysis is critical for understanding the metabolism of phenylbutyrate, a drug used in the treatment of urea cycle disorders. The data presented herein is derived from peer-reviewed studies and is intended to inform research and development in metabolic diseases and drug metabolism.
Quantitative Comparison of MCAD Kinetic Parameters
The substrate specificity of an enzyme is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). The following table summarizes the experimentally determined kinetic parameters for human MCAD with octanoyl-CoA and this compound.
| Substrate | Apparent Dissociation Constant (KD app) (μM) | Michaelis Constant (Km) (μM) | Catalytic Efficiency (mM-1s-1) |
| Octanoyl-CoA | 0.12[1][2] | 2.8[1][2] | 4.0[1][2] |
| This compound | 2.16[1][2] | 5.3[1][2] | 0.2[1][2] |
Key Findings:
-
MCAD exhibits a significantly higher affinity for its natural substrate, octanoyl-CoA, as indicated by the lower KD app and Km values.[1][2]
-
The catalytic efficiency of MCAD for octanoyl-CoA is 20-fold greater than for this compound, highlighting a pronounced preference for the endogenous fatty acyl-CoA.[1][2]
-
Despite the lower efficiency, MCAD can metabolize this compound, which is a crucial step in the conversion of phenylbutyrate to its active form, phenylacetyl-CoA.[1][2] This finding is supported by the observation that cell extracts from MCAD-deficient individuals show no detectable ability to reduce Electron Transfer Flavoprotein (ETF) with this compound as a substrate.[1][2]
Experimental Protocol: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
The kinetic data presented was obtained using the anaerobic ETF fluorescence reduction assay, which is the gold standard for measuring acyl-CoA dehydrogenase activity.[3] This assay monitors the decrease in the intrinsic fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase.
Materials:
-
Purified recombinant human MCAD
-
Purified porcine or recombinant human Electron Transfer Flavoprotein (ETF)
-
Octanoyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase)
-
Cuvette-based or microplate fluorometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of substrates (octanoyl-CoA and this compound) and enzymes (MCAD and ETF) in the assay buffer. The concentration of ETF is determined spectrophotometrically by its flavin adenine dinucleotide (FAD) content.
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.[3] This can be achieved by performing the assay in an anaerobic chamber or by using an oxygen-scavenging system like glucose, glucose oxidase, and catalase in the reaction mixture.[3]
-
Assay Mixture Preparation: In a quartz cuvette or a microplate well, combine the assay buffer, ETF, and the acyl-CoA substrate at the desired concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of MCAD to the assay mixture.
-
Fluorescence Measurement: The decrease in ETF fluorescence is monitored over time using a fluorometer. For porcine ETF, the typical excitation wavelength is around 340-436 nm, and the emission is monitored at approximately 490-500 nm.[3][4]
-
Data Analysis: The initial rate of ETF reduction is calculated from the linear portion of the fluorescence decay curve.
-
Kinetic Parameter Determination: To determine Km and Vmax, the assay is performed with varying concentrations of the acyl-CoA substrate. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. Catalytic efficiency (kcat/Km) is subsequently calculated.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the substrate specificity of MCAD for two different substrates using the ETF fluorescence reduction assay.
Caption: Workflow for comparing MCAD substrate specificity.
Signaling Pathway and Logical Relationships
The interaction between MCAD, its substrate, and ETF is a critical step in mitochondrial β-oxidation. The following diagram illustrates this biochemical pathway.
Caption: Electron transfer pathway in MCAD-catalyzed dehydrogenation.
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Identity of Synthesized 4-Phenylbutanoyl-CoA using NMR Spectroscopy: A Comparative Guide
For researchers engaged in drug development and metabolic studies, the accurate synthesis and identification of acyl-CoA molecules are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for synthesized 4-Phenylbutanoyl-CoA against its precursors, 4-phenylbutanoic acid and Coenzyme A (CoA). This comparison, supported by predicted NMR data and detailed experimental protocols, serves as a robust methodology for validating the successful synthesis of the target molecule.
Comparative NMR Data Analysis
The formation of the thioester bond between 4-phenylbutanoic acid and Coenzyme A results in characteristic shifts in the NMR spectra. The most significant changes are observed for the carbons and protons in close proximity to the newly formed thioester linkage. The methylene protons (Hα and Hβ) adjacent to the carbonyl group in the 4-phenylbutanoyl moiety are expected to shift downfield due to the electron-withdrawing effect of the thioester. Similarly, the carbonyl carbon (C1') of the acyl group will exhibit a distinct chemical shift in the 13C NMR spectrum, typically in the range of 195-200 ppm, which is a hallmark of a thioester carbonyl.
Below is a summary of the experimental 1H and 13C NMR data for the starting materials and the predicted data for the final product, this compound.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Assignment | 4-Phenylbutanoic Acid¹ | Coenzyme A² | Predicted this compound | Expected Change upon Thioesterification |
| 4-Phenylbutanoyl Moiety | ||||
| H-2' (α-CH₂) | 2.35 (t) | - | ~2.8 - 3.0 (t) | Downfield shift |
| H-3' (β-CH₂) | 1.95 (quint) | - | ~2.1 - 2.3 (m) | Minor downfield shift |
| H-4' (γ-CH₂) | 2.65 (t) | - | ~2.7 - 2.9 (t) | Minor shift |
| Aromatic Protons | 7.20-7.35 (m) | - | ~7.2 - 7.4 (m) | Minimal change |
| Coenzyme A Moiety | ||||
| Adenine H-2 | - | 8.13 (s) | ~8.1 (s) | Minimal change |
| Adenine H-8 | - | 8.40 (s) | ~8.4 (s) | Minimal change |
| Ribose H-1' | - | 6.09 (d) | ~6.1 (d) | Minimal change |
| Cystamine -CH₂-S- | - | 2.85 (t) | ~3.1 - 3.3 (t) | Downfield shift |
| Cystamine -CH₂-N- | - | 3.55 (t) | ~3.6 (t) | Minimal change |
¹ Experimental data obtained from SDBS. ² Experimental data obtained from the Human Metabolome Database (HMDB).
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Assignment | 4-Phenylbutanoic Acid¹ | Coenzyme A² | Predicted this compound | Expected Change upon Thioesterification |
| 4-Phenylbutanoyl Moiety | ||||
| C-1' (C=O) | 179.8 | - | ~198 - 202 | Significant downfield shift |
| C-2' (α-CH₂) | 33.3 | - | ~40 - 45 | Downfield shift |
| C-3' (β-CH₂) | 26.3 | - | ~28 - 32 | Minor shift |
| C-4' (γ-CH₂) | 35.0 | - | ~35 - 38 | Minor shift |
| Aromatic Carbons | 125.9, 128.3, 128.4, 141.5 | - | ~126-142 | Minimal change |
| Coenzyme A Moiety | ||||
| Adenine Carbons | - | 118.9, 141.2, 149.2, 152.8, 155.9 | ~119-156 | Minimal change |
| Ribose Carbons | - | 65.3, 72.7, 74.9, 84.1, 87.5 | ~65-88 | Minimal change |
| Cystamine -CH₂-S- | - | 39.7 | ~38 - 42 | Minor shift |
¹ Experimental data obtained from SDBS. ² Experimental data obtained from the Human Metabolome Database (HMDB).
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A clean and dry 5 mm NMR tube is required.
-
Dissolution of the Sample : Dissolve 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). The choice of solvent should be based on the solubility of the compound and should be consistent for comparison with reference spectra.
-
Internal Standard : Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing (0 ppm).
-
Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.
-
Transfer : Carefully transfer the solution into the NMR tube.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-250 ppm, centered around 100-125 ppm.
-
Visualization of the Validation Workflow
The logical workflow for validating the identity of synthesized this compound using NMR spectroscopy is depicted below. This process involves a systematic comparison of the acquired spectra with reference data.
Caption: NMR Validation Workflow.
By following this guide, researchers can confidently validate the synthesis of this compound, ensuring the integrity of their subsequent experimental results. The combination of comparative NMR data, detailed protocols, and a clear workflow provides a robust framework for the characterization of this important molecule.
A Comparative Guide to the Quantification of 4-Phenylbutanoyl-CoA: Cross-Validation of LC-MS/MS and HPLC-UV Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of acyl-CoA thioesters like 4-Phenylbutanoyl-CoA is critical for understanding cellular metabolism and pharmacokinetics. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Experimental Workflows
The general workflow for the quantification of this compound by either LC-MS/MS or HPLC-UV involves several key steps, from sample preparation to data analysis. The choice of method will influence the specifics of each step, particularly in terms of the required sensitivity and selectivity.
Detailed Experimental Protocols
The following protocols are representative methodologies for the quantification of this compound and are based on methods developed for similar acyl-CoA species.[10][11][12][13][14][15][16][17]
LC-MS/MS Method
-
Sample Preparation:
-
To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add 10 µL of an internal standard solution (e.g., [¹³C₄]-4-Phenylbutanoyl-CoA).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined by direct infusion of the standard).
-
Internal Standard: Corresponding transition for the isotopically labeled standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
HPLC-UV Method
-
Sample Preparation:
-
To 200 µL of biological matrix, add 20 µL of an internal standard (e.g., a structurally similar, but chromatographically resolved acyl-CoA).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 260 nm (adenosine moiety of CoA) or a wavelength specific to the phenyl group if sufficient absorbance is observed.
-
Comparative Performance Data
The following tables summarize the expected performance characteristics of the LC-MS/MS and HPLC-UV methods for the quantification of this compound, based on typical validation results for similar analytes.[18][19][20][21][22][23]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | LC-MS/MS | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible, but can be affected by co-eluting compounds |
Table 2: Accuracy and Precision
| Method | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| LC-MS/MS | Low QC (0.3 ng/mL) | 95 - 105% | < 10% |
| Mid QC (50 ng/mL) | 98 - 102% | < 5% | |
| High QC (80 ng/mL) | 97 - 103% | < 5% | |
| HPLC-UV | Low QC (30 ng/mL) | 90 - 110% | < 15% |
| Mid QC (500 ng/mL) | 95 - 105% | < 10% | |
| High QC (800 ng/mL) | 95 - 105% | < 10% |
Method Comparison Logic
The decision to use LC-MS/MS versus HPLC-UV for the quantification of this compound depends on the specific requirements of the study. The following diagram illustrates the key considerations in this decision-making process.
Conclusion
Both LC-MS/MS and HPLC-UV can be successfully validated and employed for the quantification of this compound.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of low concentrations of the analyte, especially in complex biological matrices. The high specificity of MS/MS detection minimizes the risk of interference from other compounds.
-
HPLC-UV is a more accessible and cost-effective technique that can be suitable for applications where higher concentrations of this compound are expected and the biological matrix is relatively clean. However, careful method development is required to ensure adequate separation from potentially interfering substances.
The cross-validation of data obtained from both methods, where feasible, can provide the highest level of confidence in the analytical results. This involves analyzing a subset of samples by both techniques and comparing the quantitative outcomes to ensure consistency and accuracy across platforms. Ultimately, the selection of the most appropriate method will be guided by the specific research question, the nature of the samples, and the available instrumentation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. View of Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food [journalmeattechnology.com]
A Comparative Analysis of 4-Phenylbutanoyl-CoA and 3-Phenylpropionyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Phenylbutanoyl-CoA and 3-phenylpropionyl-CoA as enzyme substrates, focusing on their interaction with medium-chain acyl-CoA dehydrogenase (MCAD). The information presented is supported by experimental data to facilitate objective comparison and aid in research and drug development.
Introduction
This compound and 3-phenylpropionyl-CoA are acyl-CoA thioesters that serve as substrates for mitochondrial β-oxidation enzymes. Their metabolism is of significant interest due to the therapeutic applications of their precursors. 4-phenylbutyrate, the precursor to this compound, is a drug used in the treatment of urea cycle disorders and is being investigated for other conditions due to its activity as a chemical chaperone and histone deacetylase inhibitor. 3-phenylpropionate, the precursor to 3-phenylpropionyl-CoA, is a metabolite derived from gut microbial breakdown of phenylalanine. Understanding the enzymatic handling of their respective CoA-thioesters is crucial for elucidating their mechanisms of action and metabolic fates.
Quantitative Data Summary
The following table summarizes the key quantitative data for the enzymatic reaction of this compound and 3-phenylpropionyl-CoA with medium-chain acyl-CoA dehydrogenase (MCAD).
| Parameter | This compound | 3-Phenylpropionyl-CoA | Enzyme |
| Km | 5.3 µM[1] | 50 µM[2][3] | Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Catalytic Efficiency (kcat/Km) | 0.2 mM⁻¹·sec⁻¹[1] | Not explicitly reported | Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Apparent Dissociation Constant (KD app) | 2.16 µM[1] | Not reported | Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Enzymatic Product | 4-Phenyl-2-butenoyl-CoA | trans-Cinnamoyl-CoA[2][3] | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
Metabolic Pathways and Enzymology
Both this compound and 3-phenylpropionyl-CoA are primarily metabolized through the mitochondrial fatty acid β-oxidation pathway. The initial and rate-limiting step for both substrates is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).
This compound Metabolism
4-phenylbutyrate is first activated to this compound. Subsequently, it enters the β-oxidation spiral. The first step is the dehydrogenation by MCAD, and this reaction is exclusively catalyzed by this enzyme.[4][5] The subsequent steps involve the action of enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and finally, long-chain 3-ketoacyl-CoA thiolase to yield phenylacetyl-CoA.[4][5]
3-Phenylpropionyl-CoA Metabolism
3-phenylpropionate is activated to 3-phenylpropionyl-CoA and is a specific substrate for MCAD.[2][3] The dehydrogenation reaction catalyzed by MCAD yields trans-cinnamoyl-CoA.[2][3]
Signaling Pathways
Direct involvement of this compound or 3-phenylpropionyl-CoA in specific signaling pathways is not well-documented. However, the precursor of this compound, 4-phenylbutyrate, is known to have multiple biological activities. It acts as a chemical chaperone, reducing endoplasmic reticulum (ER) stress, and also functions as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression. These activities contribute to its therapeutic effects in a range of diseases. The extent to which this compound itself participates in these processes is an area for further investigation.
Experimental Protocols
Synthesis of Acyl-CoA Thioesters
A general method for the synthesis of acyl-CoA thioesters, including 3-phenylpropionyl-CoA, involves the use of mixed anhydrides of the corresponding fatty acids.[6]
Protocol for the Synthesis of 3-Phenylpropionyl-CoA:
-
Materials: 3-phenylpropionic acid, coenzyme A (CoASH), and other necessary reagents for mixed anhydride formation.
-
Procedure: The synthesis is carried out using an aqueous-organic solvent mixture to optimize the yield.[6]
-
Purification: The synthesized 3-phenylpropionyl-CoA is purified by ion exchange solid-phase extraction followed by reversed-phase semipreparative high-performance liquid chromatography (HPLC) with ultraviolet detection.[6]
-
Characterization: The purified product is characterized by analytical HPLC-UV and tandem mass spectrometry (MS/MS).[6]
A similar protocol can be adapted for the synthesis of this compound from 4-phenylbutyric acid.
Enzymatic Assay for MCAD Activity
The activity of MCAD with both this compound and 3-phenylpropionyl-CoA can be measured using the electron transfer flavoprotein (ETF) fluorescence reduction assay.[1]
ETF Fluorescence Reduction Assay Protocol:
-
Principle: The assay measures the decrease in ETF fluorescence as it accepts electrons from the acyl-CoA substrate that is being oxidized by MCAD.
-
Reagents: Purified recombinant human MCAD, ETF, and the respective acyl-CoA substrate (this compound or 3-phenylpropionyl-CoA).
-
Procedure: The reductive and oxidative half-reactions of MCAD are monitored by the change in ETF fluorescence.[1] The assay can be performed in a 96-well plate format for high-throughput screening.
-
Data Analysis: The initial rates of ETF reduction are used to calculate the kinetic parameters (Km and Vmax).
Conclusion
Both this compound and 3-phenylpropionyl-CoA are substrates for medium-chain acyl-CoA dehydrogenase, a key enzyme in mitochondrial β-oxidation. However, they exhibit notable differences in their kinetic parameters. This compound demonstrates a significantly lower Km value (5.3 µM) compared to 3-phenylpropionyl-CoA (50 µM), suggesting a higher affinity of MCAD for this compound.[1][2][3] The catalytic efficiency for this compound has been determined, providing a quantitative measure of its processing by MCAD.[1] These differences in enzymatic handling may have important implications for the metabolic fate and therapeutic efficacy of their respective precursor molecules. The provided experimental protocols offer a foundation for further investigation into the enzymatic properties and biological roles of these two acyl-CoA thioesters. Further research is warranted to determine the Vmax for 3-phenylpropionyl-CoA with MCAD and to explore the direct involvement of both CoA-thioesters in cellular signaling pathways.
References
- 1. Limitations of 3-phenylpropionylglycine in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
confirming the intracellular presence of 4-Phenylbutanoyl-CoA after 4-phenylbutyrate treatment
For researchers, scientists, and drug development professionals investigating the cellular effects of 4-phenylbutyrate (4-PBA), confirming its conversion to the active metabolite, 4-Phenylbutanoyl-CoA, is a critical step. This guide provides a comparative overview of the methodologies available for this purpose, with a focus on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable method for your research needs.
4-Phenylbutyrate is a prodrug that, upon entering the cell, is converted to 4-phenylbutyryl-CoA. This active form then undergoes β-oxidation to yield phenylacetate, which is subsequently conjugated with glutamine for excretion.[1][2][3][4] The initial conversion to this compound is the rate-limiting step for its metabolic activity and is therefore a key point of investigation.
Comparative Analysis of Detection Methodologies
While several techniques can be employed to measure intracellular metabolites, LC-MS/MS offers unparalleled sensitivity and specificity for the detection and quantification of acyl-CoA species like this compound.[5][6][7][8] Alternative methods, such as those employing fluorescent biosensors, are emerging but are not yet as established or widely applicable for this specific molecule.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | High sensitivity and specificity. Capable of quantifying a wide range of acyl-CoAs simultaneously. Well-established protocols are available. | Requires specialized and expensive equipment. Matrix effects can influence quantification. | 2 to 133 nM[7] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Chromatographic separation with detection based on UV absorbance. | More accessible instrumentation than LC-MS/MS. Relatively straightforward to operate. | Lower sensitivity and specificity compared to LC-MS/MS. Potential for co-eluting compounds to interfere with quantification. | Higher than LC-MS/MS, often in the low micromolar range. |
| Fluorescent Biosensors | Genetically encoded sensors that exhibit a change in fluorescence upon binding to the target molecule. | Enables real-time monitoring of metabolite dynamics in living cells. High temporal and spatial resolution. | Specific biosensors for this compound are not readily available. Development and validation can be time-consuming. | Dependent on the specific biosensor. |
The Metabolic Conversion of 4-Phenylbutyrate
The intracellular activation of 4-PBA is a critical event for its biological activity. The following diagram illustrates the initial step of this metabolic pathway.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the typical workflow for the quantification of intracellular this compound using LC-MS/MS.
Detailed Experimental Protocols
Cell Culture and 4-Phenylbutyrate Treatment
-
Cell Lines: This protocol can be adapted for various adherent or suspension cell lines.
-
Culture Conditions: Culture cells to a desired confluency (typically 70-80%) in appropriate media and conditions.
-
4-PBA Treatment: Prepare a stock solution of 4-phenylbutyrate (sodium salt) in sterile water or culture medium. Treat cells with the desired concentration of 4-PBA for the specified duration. Include vehicle-treated control cells.
Cell Harvesting and Quenching
-
For Adherent Cells:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a quenching solution (e.g., ice-cold 80% methanol) to the plate to arrest metabolic activity.
-
Scrape the cells and collect the cell suspension.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again.
-
Add a quenching solution to the cell pellet.
-
Metabolite Extraction
-
Transfer the quenched cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% acetonitrile in water).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium formate or triethylamine) and/or a weak acid (e.g., formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (Q1) corresponding to the mass of this compound and a specific product ion (Q3) generated after fragmentation.
-
MRM Transition for this compound (example): The exact m/z values will need to be determined empirically, but a characteristic neutral loss of 507 Da from the precursor ion is common for acyl-CoAs.
-
| Parameter | Example Value/Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Q1 (Precursor Ion) | [M+H]+ of this compound |
| Q3 (Product Ion) | Fragment ion specific to this compound |
Data Analysis and Quantification
-
Standard Curve: Prepare a standard curve using a commercially available or synthesized this compound standard of known concentrations.
-
Quantification: Integrate the peak area of the MRM transition for this compound in the experimental samples and determine the concentration using the standard curve.
-
Normalization: Normalize the quantified amount of this compound to the cell number or total protein content of the sample.
By following these guidelines and protocols, researchers can confidently and accurately confirm the intracellular presence and quantify the levels of this compound following 4-phenylbutyrate treatment, providing crucial insights into its mechanism of action and metabolic fate.
References
- 1. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 5. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of 4-Phenylbutanoyl-CoA and Other Short-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of 4-Phenylbutanoyl-CoA, the active metabolite of the drug 4-phenylbutyrate (4-PBA), and other key short-chain acyl-CoAs, namely acetyl-CoA, propionyl-CoA, and butyryl-CoA. This document synthesizes experimental data to objectively compare their roles in critical cellular processes, including histone modification, energy metabolism, and gene regulation. Detailed experimental methodologies for key assays are provided to support further research in this area.
Core Metabolic Functions and Comparative Effects
Short-chain acyl-CoAs are central intermediates in cellular metabolism, linking the catabolism of carbohydrates, fats, and amino acids to a variety of biosynthetic and signaling pathways. While they share a common coenzyme A moiety, the distinct chemical nature of their acyl groups dictates their specific metabolic fates and downstream effects.
This compound , derived from the clinically used drug 4-phenylbutyrate, is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor. Its bulky phenyl group distinguishes it from the straight-chain short-chain fatty acids.
Acetyl-CoA is a pivotal molecule in metabolism, serving as the entry point for the tricarboxylic acid (TCA) cycle for energy production and as the acetyl group donor for histone acetylation, a key epigenetic modification.[1][2]
Propionyl-CoA , generated from the metabolism of odd-chain fatty acids and certain amino acids, plays a crucial anaplerotic role by replenishing TCA cycle intermediates.[3][4]
Butyryl-CoA , derived from the microbial fermentation of dietary fiber in the gut and from fatty acid oxidation, is also a known HDAC inhibitor and an energy source for colonocytes.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the metabolic impacts of these acyl-CoAs.
Table 1: Comparative Inhibition of Histone Deacetylases (HDACs)
| Acyl-CoA/Precursor | Target HDACs | IC50 | Cell Type/System | Reference |
| 4-Phenylbutyrate | Class I and IIa | ~0.62 mM (for total HDACs) | DS19 cells (nuclear extract) | [5] |
| 4-Phenylbutyrate | Class I and II | Potent inhibitor | Recombinant HDAC isoforms | [6] |
| Butyrate | Class I and IIa | More potent than 4-phenylbutyrate | Recombinant HDAC isoforms | [6] |
| Valproate | Class I and IIa | Less potent than butyrate | Recombinant HDAC isoforms | [6] |
Table 2: Comparative Effects on Energy Metabolism
| Acyl-CoA/Precursor | Metabolic Pathway | Effect | Quantitative Data | Cell Type/System | Reference |
| 4-Phenylbutyrate (0.5 mM) | Mitochondrial Respiration | Increased mitochondrial function and content | - | C2C12 myotubes | [7] |
| 4-Phenylbutyrate (10 mM) | Mitochondrial Respiration | Reduced mitochondrial function and content | - | C2C12 myotubes | [7] |
| Butyrate (1 and 2 mM) | Mitochondrial Respiration | Rescued mitochondrial respiration under oxidative stress | 37.7% higher basal respiration, 53.8% higher ATP-linked respiration | MIN6 β-cells | [8] |
| Propionyl-CoA | TCA Cycle | Anaplerotic: replenishes TCA cycle intermediates | Slower flux into TCA cycle compared to acetyl-CoA | General metabolism | [3] |
| Acetyl-CoA | TCA Cycle | Primary fuel source | - | General metabolism | [9] |
| Propionyl-CoA | Pyruvate Dehydrogenase Complex | Inhibitory | - | Kidney, pig heart, liver | [10] |
| Acetyl-CoA | Pyruvate Dehydrogenase Complex | Product inhibition | 50% PDC activity decrease at acetyl-CoA/CoA ratio of 3.5 | Pig heart PDC | [11] |
Experimental Protocols
Measurement of Histone Deacetylase (HDAC) Activity
Principle: This fluorometric assay measures the activity of HDACs by detecting the deacetylation of a synthetic substrate. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule.
Protocol:
-
Prepare Nuclear Lysates: Isolate nuclei from treated and control cells and prepare nuclear extracts.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Nuclear lysate containing HDACs.
-
HDAC assay buffer.
-
The test compound (e.g., 4-phenylbutyrate, butyrate) at various concentrations.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Development: Add the developer solution (containing trypsin and a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction) to each well.
-
Fluorescence Measurement: After a short incubation at room temperature, measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration compared to the untreated control.
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting different mitochondrial inhibitors, key parameters of mitochondrial function can be determined.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with the compounds of interest (e.g., 4-phenylbutyrate, butyrate, propionate) for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with the following mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
-
Data Acquisition and Analysis: The instrument will measure OCR at baseline and after each inhibitor injection. The Seahorse software is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12][13][14][15]
Quantification of Acyl-CoAs by Mass Spectrometry
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various acyl-CoA species in biological samples.
Protocol:
-
Sample Preparation:
-
Harvest cells and rapidly quench metabolism (e.g., with cold methanol).
-
Extract acyl-CoAs using a suitable solvent system (e.g., methanol/chloroform).
-
Add internal standards (e.g., isotopically labeled acyl-CoAs) for accurate quantification.
-
-
LC Separation:
-
Separate the acyl-CoA species using a reverse-phase liquid chromatography column with a gradient of mobile phases (e.g., ammonium hydroxide in water and acetonitrile).
-
-
MS/MS Detection:
-
Analyze the eluting compounds using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) to quantify specific acyl-CoA species based on their unique precursor and product ion transitions.
-
-
Data Analysis: Quantify the amount of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.[16][17]
Mandatory Visualizations
References
- 1. Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis [frontiersin.org]
- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 10. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Analyzing mitochondrial respiration of human induced pluripotent stem cell-derived myeloid progenitors using Seahorse technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
The Untapped Potential of 4-Phenylbutanoyl-CoA as a Proximal Biomarker for 4-Phenylbutyrate Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Phenylbutanoyl-CoA as a potential biomarker for 4-phenylbutyrate (4-PBA) metabolism, juxtaposed with the established biomarkers, phenylacetate (PAA) and phenylacetylglutamine (PAG). While 4-PBA is a widely used therapeutic agent, particularly in the management of urea cycle disorders, a comprehensive understanding of its metabolic fate is crucial for optimizing treatment and ensuring patient safety. This document explores the theoretical advantages and challenges of utilizing a proximal metabolic intermediate, this compound, against the more traditionally monitored distal metabolites.
Executive Summary
Monitoring the metabolism of 4-phenylbutyrate (4-PBA) is essential for therapeutic drug monitoring and assessing patient compliance. Currently, the primary biomarkers used are the downstream metabolites phenylacetate (PAA) and its conjugation product, phenylacetylglutamine (PAG), which is the major urinary metabolite. This guide introduces the concept of this compound, a direct and proximal intermediate in the β-oxidation of 4-PBA, as a potential, albeit unvalidated, biomarker. We present a comparative analysis of these three metabolites, detailing their biochemical roles, potential advantages and disadvantages as biomarkers, and the analytical methodologies that would be required for their validation and implementation. While PAG is a well-established and reliable biomarker for 4-PBA dosage, the exploration of this compound could offer a more immediate snapshot of metabolic flux, presenting a novel avenue for research in personalized medicine.
The Metabolic Pathway of 4-Phenylbutyrate
4-Phenylbutyrate is a prodrug that undergoes conversion to its active form, phenylacetate. This process is initiated by the formation of a coenzyme A thioester, this compound, which then enters the mitochondrial β-oxidation pathway. The key enzyme in this conversion is medium-chain acyl-CoA dehydrogenase (MCAD). The resulting phenylacetyl-CoA is then conjugated with glutamine to form phenylacetylglutamine, which is subsequently excreted in the urine.
Comparative Analysis of Potential Biomarkers
The ideal biomarker for 4-PBA metabolism should be sensitive, specific, easily measurable, and should correlate well with the administered dose and the therapeutic effect. The following table compares this compound with the established biomarkers, PAA and PAG.
| Feature | This compound | Phenylacetate (PAA) | Phenylacetylglutamine (PAG) |
| Metabolic Proximity to 4-PBA | Direct, proximal intermediate | Downstream metabolite | Terminal, excretory metabolite |
| Biological Matrix | Intracellular (primarily liver and kidney mitochondria) | Plasma, Urine | Urine, Plasma |
| Temporal Relationship to Dosing | Potentially rapid and transient increase post-dose | Variable plasma levels with significant fluctuations.[1] | Stable urinary excretion over 24 hours.[1][2] |
| Correlation with Dose | Unknown (Hypothesized to be strong but transient) | Weaker correlation due to high variability.[1] | Strong correlation with administered dose.[1][2] |
| Current Validation Status | Not validated as a biomarker | Used in clinical monitoring, but with limitations.[3][4] | Validated and widely used as a primary endpoint for therapeutic monitoring.[1][2] |
| Potential Advantages | - Direct measure of metabolic activation.- Potential to reflect enzymatic activity (e.g., MCAD). | - Reflects the systemically available active drug. | - Non-invasive sample collection (urine).- Stable and provides an integrated measure of metabolism over time.- Strong correlation with dose makes it reliable for compliance and dose-adjustment.[1][2] |
| Potential Disadvantages | - Intracellular nature makes sampling highly invasive (biopsy).- Likely low concentration and transient, making detection challenging.- Susceptible to rapid degradation post-sampling.- Analytical methods are complex and not widely available. | - High inter- and intra-patient variability in plasma levels.[1]- Shorter half-life can lead to misleading single-point measurements. | - Reflects past metabolism rather than real-time activity.- Dependent on renal function for excretion. |
Experimental Protocols
Established Protocol for Phenylacetylglutamine (PAG) Quantification in Urine
The quantification of PAG in urine is a well-established method for monitoring 4-PBA therapy.
Objective: To determine the 24-hour urinary excretion of PAG to assess patient compliance and therapeutic efficacy.
Methodology:
-
Sample Collection: A complete 24-hour urine collection is performed. The total volume is recorded.
-
Sample Preparation: An aliquot of the urine is centrifuged to remove any particulate matter. An internal standard (e.g., a stable isotope-labeled PAG) is added.
-
Analytical Method: The concentration of PAG is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: The total 24-hour PAG excretion is calculated by multiplying the PAG concentration by the total urine volume. This value is then correlated with the administered dose of 4-PBA.
Hypothetical Protocol for the Validation of this compound as a Biomarker
As there is no established protocol for the validation of this compound as a clinical biomarker, the following outlines a potential research approach.
Objective: To investigate the feasibility of measuring this compound in a relevant biological matrix and to assess its correlation with 4-PBA administration.
Methodology:
-
Model System: Due to the intracellular nature of this compound, initial studies would likely be conducted in animal models or in vitro using human liver cells (e.g., HepG2).
-
Sample Collection and Preparation:
-
For animal studies, liver tissue would be rapidly excised and snap-frozen in liquid nitrogen to quench metabolic activity.
-
For cell culture, cells would be rapidly harvested and quenched with cold methanol.
-
Extraction of acyl-CoAs would be performed using a validated method, such as solid-phase extraction, to isolate the acyl-CoA fraction.[6]
-
-
Analytical Method: Quantification of this compound would be performed using a highly sensitive LC-MS/MS method, optimized for short-chain acyl-CoAs.[7] This would involve the use of a specific stable isotope-labeled internal standard for this compound.
-
Validation Parameters: The analytical method would be validated for linearity, accuracy, precision, and stability according to established guidelines for biomarker assays.
-
Correlation Studies: The levels of this compound would be measured at various time points after administration of 4-PBA to the animal model or cell culture. The data would be analyzed to determine the pharmacokinetic profile of this compound and its correlation with the 4-PBA dose.
Discussion and Future Perspectives
The established utility of urinary PAG as a biomarker for 4-PBA metabolism is undisputed, offering a reliable and non-invasive method for therapeutic monitoring.[1][2] However, the exploration of more proximal biomarkers like this compound, while challenging, holds the potential for a more nuanced understanding of 4-PBA's metabolic activation.
Challenges of Intracellular Biomarkers: The primary hurdle for utilizing this compound is its intracellular location, which necessitates invasive sampling methods. Furthermore, acyl-CoAs are known to be unstable and present in low concentrations, posing significant analytical challenges.[3][4]
Potential of Proximal Biomarkers: Despite these challenges, a validated assay for this compound could provide a direct readout of the rate-limiting steps in 4-PBA metabolism. It could be particularly valuable in research settings to investigate the impact of genetic variations in enzymes like MCAD on drug efficacy or to screen for drug-drug interactions that may affect the β-oxidation of 4-PBA.
Conclusion
While this compound is a theoretically attractive biomarker for providing a direct window into the metabolic activation of 4-PBA, its clinical application is currently hampered by significant practical and technical challenges. Phenylacetylglutamine remains the gold standard for monitoring 4-PBA therapy due to its stability, non-invasive sampling, and strong correlation with dosage. Future research into advanced analytical techniques and less invasive methods for assessing intracellular metabolite concentrations may one day unlock the potential of this compound as a specialized biomarker in the research and development of 4-PBA and related therapies. For now, it represents an important, yet unvalidated, piece of the 4-PBA metabolic puzzle.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Metabolite Biomarkers as Avenues of Diagnosis and Prognosis of Cancer [jcpjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Aromatic Acyl-CoAs: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the synthesis of aromatic acyl-Coenzyme A (acyl-CoA) thioesters is a critical step in various biochemical assays and drug discovery pipelines. These molecules serve as activated intermediates in numerous metabolic pathways and are essential substrates for a wide range of enzymes. This guide provides a comprehensive comparison of the primary methods for synthesizing aromatic acyl-CoAs—chemical and enzymatic—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Principle | Activation of a carboxylic acid followed by nucleophilic attack of Coenzyme A. | Enzyme-catalyzed ligation of a carboxylic acid to Coenzyme A, typically ATP-dependent. |
| Common Methods | Mixed Anhydride, Acid Chloride | Acyl-CoA Ligases (e.g., 4-Coumarate:CoA ligase, Benzoate:CoA ligase) |
| Yield | Generally good to high (75-90%).[1] | Often high conversion (up to 95%) and good isolated yields (up to 80%).[2] |
| Purity | Can be high (>90%) after purification.[1] | Generally high due to enzyme specificity. |
| Substrate Scope | Broad, applicable to a wide range of aromatic carboxylic acids. | Dependent on the specific enzyme's substrate promiscuity. |
| Reaction Conditions | Often requires anhydrous organic solvents and may involve harsh reagents. | Mild aqueous conditions, physiological pH and temperature. |
| Side Reactions | Potential for side reactions and by-product formation. | Highly specific, minimal side reactions. |
| Scalability | Readily scalable for larger quantities. | Can be scalable, but may require larger quantities of purified enzyme. |
| Cost-Effectiveness | Can be cost-effective for large-scale synthesis, depending on the cost of reagents. | Can be cost-effective, especially with the use of recombinant and reusable enzymes. |
Chemical Synthesis of Aromatic Acyl-CoAs
Chemical synthesis provides a versatile and established approach for preparing aromatic acyl-CoAs. The core principle involves the activation of the carboxylic acid group of the aromatic precursor to facilitate the nucleophilic attack by the thiol group of Coenzyme A (CoA). The two most prevalent methods are the mixed anhydride method and the acid chloride method.
Mixed Anhydride Method
This method involves the reaction of the aromatic carboxylic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with CoA to form the desired thioester.
Experimental Protocol: Synthesis of 3-Phenylpropionyl-CoA
-
Activation: Dissolve 3-phenylpropionic acid in an anhydrous organic solvent such as tetrahydrofuran (THF).
-
Add a tertiary amine base (e.g., triethylamine) to the solution.
-
Cool the mixture to 0°C and slowly add ethyl chloroformate while stirring.
-
Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.
-
Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer solution (e.g., sodium bicarbonate).
-
Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Purification: The resulting 3-phenylpropionyl-CoA can be purified by solid-phase extraction (SPE) on a C18 cartridge followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Yields for this method are typically in the range of 75-78%.[1]
Acid Chloride Method
In this approach, the aromatic carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride. The purified or crude acyl chloride is then reacted with CoA in a buffered aqueous or mixed aqueous-organic solvent system.
Experimental Protocol: Synthesis of Feruloyl-CoA
-
Acid Chloride Formation: Suspend ferulic acid in an anhydrous solvent like dichloromethane (DCM) or benzene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride to the suspension at room temperature.
-
Stir the reaction mixture for 1-2 hours or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude feruloyl chloride.
-
Thioesterification: Dissolve the crude feruloyl chloride in a minimal amount of anhydrous THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous bicarbonate buffer.
-
Slowly add the feruloyl chloride solution to the CoA solution with vigorous stirring while maintaining the pH between 7.5 and 8.0.
-
Monitor the reaction by HPLC.
-
Purification: Purify the feruloyl-CoA using SPE and/or RP-HPLC.
Overall yields for the acid chloride method are generally around 75%, with purities exceeding 90% after purification.[1]
Enzymatic Synthesis of Aromatic Acyl-CoAs
Enzymatic synthesis offers a green and highly specific alternative to chemical methods, operating under mild, aqueous conditions. This approach utilizes acyl-CoA ligases, which catalyze the formation of a thioester bond between a carboxylic acid and CoA in an ATP-dependent manner.
The reaction typically proceeds in two steps: the formation of an acyl-adenylate intermediate from the carboxylic acid and ATP, followed by the reaction of this intermediate with CoA to form the acyl-CoA and AMP.
Experimental Protocol: Synthesis of p-Coumaroyl-CoA using 4-Coumarate:CoA Ligase (4CL)
-
Enzyme Preparation: Express a recombinant 4-Coumarate:CoA ligase (e.g., from Arabidopsis thaliana or a microbial source) in a suitable host like E. coli. Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:
-
p-Coumaric acid
-
Coenzyme A, lithium salt
-
ATP
-
Magnesium chloride (as a cofactor for the enzyme)
-
The purified 4CL enzyme
-
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a period ranging from 1 to 12 hours. Monitor the progress of the reaction by HPLC.
-
Purification: The synthesized p-coumaroyl-CoA can be purified using solid-phase extraction on a C18 cartridge. Wash the cartridge with a low concentration of organic solvent to remove unreacted p-coumaric acid and other hydrophilic components, then elute the p-coumaroyl-CoA with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
Enzymatic methods can achieve high conversion rates, often exceeding 90%, with isolated yields of up to 80%.[2]
Visualizing the Synthesis Pathways
To better illustrate the workflows, the following diagrams outline the key steps in both chemical and enzymatic synthesis.
Conclusion
The choice between chemical and enzymatic synthesis of aromatic acyl-CoAs depends on several factors, including the specific aromatic carboxylic acid of interest, the required scale of synthesis, available laboratory equipment, and the desired level of purity. Chemical synthesis offers broad applicability and scalability, while enzymatic synthesis provides high specificity and mild reaction conditions, making it an environmentally friendly option. By understanding the advantages and limitations of each approach, researchers can make an informed decision to efficiently produce these vital molecules for their scientific endeavors.
References
Confirming the Enzymatic Product of Acyl-CoA Synthetase with 4-Phenylbutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the enzymatic product of acyl-CoA synthetase when 4-phenylbutyrate is used as a substrate. The successful synthesis of 4-phenylbutyryl-CoA is a critical step in understanding the metabolism of 4-phenylbutyrate, a compound of significant interest in drug development. This document outlines the enzymatic reaction, compares the product's metabolic performance with a standard substrate, details experimental protocols for product confirmation, and explores potential alternative enzymatic synthesis routes.
Enzymatic Reaction and Product Performance
Acyl-CoA synthetases (ACS) catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters. This two-step reaction involves the formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to coenzyme A (CoA). When 4-phenylbutyrate is the substrate, the end product is 4-phenylbutyryl-CoA.
Data Presentation: Kinetic Parameters of Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |
| 4-Phenylbutyryl-CoA | 5.3[1] | 0.2[1] |
| Octanoyl-CoA | 2.8[1] | 4.0[1] |
This data indicates that while 4-phenylbutyryl-CoA is a substrate for MCAD, its catalytic efficiency is lower compared to the natural substrate, octanoyl-CoA. This highlights the importance of robust methods to confirm and quantify the formation of 4-phenylbutyryl-CoA to accurately study its metabolic fate.
Alternative Enzymatic Synthesis Routes
While acyl-CoA synthetases are the primary enzymes for this conversion, other enzymes with broad substrate specificities may serve as alternatives for the synthesis of 4-phenylbutyryl-CoA.
-
4-Coumarate-CoA Ligases (4CLs): These plant enzymes are known to accept a variety of substituted phenolic acids.[2][3][4] Their substrate promiscuity suggests they could potentially activate 4-phenylbutyrate.
-
Acyltransferase (AT) Domains of Polyketide Synthases (PKSs): The AT domains of modular PKSs are responsible for selecting and loading acyl-CoA extender units. Some AT domains have demonstrated broad substrate tolerance and could potentially recognize and activate 4-phenylbutyrate.[5][6][7]
Further research is needed to determine the kinetic efficiency of these alternative enzymes with 4-phenylbutyrate.
Experimental Protocols
1. Enzymatic Synthesis of 4-Phenylbutyryl-CoA
This protocol is adapted from general methods for acyl-CoA synthetase assays.
-
Reaction Mixture (1 mL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM ATP
-
0.5 mM Coenzyme A
-
1 mM 4-phenylbutyrate
-
Recombinant or purified acyl-CoA synthetase (e.g., from human or E. coli)
-
-
Procedure:
-
Combine all components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding perchloric acid to a final concentration of 1 M or by heat inactivation.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the presence of 4-phenylbutyryl-CoA using HPLC or LC-MS/MS.
-
2. Confirmation and Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient of buffer A (e.g., 50 mM potassium phosphate, pH 5.3) and buffer B (e.g., acetonitrile or methanol).
-
Detection: Monitor the absorbance at 260 nm (for the adenine ring of CoA).
-
Procedure:
-
Inject the supernatant from the enzymatic reaction onto the C18 column.
-
Elute with a linear gradient of buffer B to separate 4-phenylbutyryl-CoA from unreacted CoA, ATP, and 4-phenylbutyrate.
-
Identify the 4-phenylbutyryl-CoA peak by comparing its retention time to a chemically synthesized or commercially available standard (if available).
-
Quantify the product by integrating the peak area and comparing it to a standard curve.
-
3. Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and sensitive method for product confirmation.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Analysis:
-
Full Scan (MS1): Identify the [M+H]+ or [M-H]- ion of 4-phenylbutyryl-CoA.
-
Product Ion Scan (MS2): Fragment the parent ion to generate characteristic daughter ions. A key fragment is often the phosphopantetheine moiety.
-
-
Procedure:
-
Inject the sample into the LC-MS/MS system.
-
Separate the components using a C18 column.
-
Acquire MS1 spectra to identify the molecular ion of 4-phenylbutyryl-CoA.
-
Perform MS2 fragmentation on the identified parent ion to confirm its identity by comparing the fragmentation pattern to known patterns of acyl-CoAs.
-
Visualizations
References
- 1. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry | PLOS One [journals.plos.org]
- 5. Type I Polyketide Synthases That Require Discrete Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 7. Engineering the acyltransferase substrate specificity of assembly line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HDAC Inhibitory Effects of 4-Phenylbutyrate and its CoA Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitory activities of 4-phenylbutyrate (4-PBA) and its metabolically activated form, 4-phenylbutyryl-CoA (4-PBA-CoA). While 4-PBA is a well-documented HDAC inhibitor, direct comparative studies evaluating the inhibitory potency of its CoA ester are not available in the current scientific literature. This guide, therefore, summarizes the known inhibitory data for 4-PBA, clarifies its metabolic pathway, and presents a hypothetical experimental framework for a direct comparison.
Executive Summary
4-Phenylbutyrate is a short-chain fatty acid that functions as a pan-HDAC inhibitor, demonstrating effects on various cancer cell lines and in other disease models.[1] Its mechanism of action involves the direct inhibition of class I and II HDAC enzymes, leading to histone hyperacetylation and the altered transcription of genes involved in cell cycle regulation, differentiation, and apoptosis.[2][3][4] The metabolic activation of 4-PBA to 4-PBA-CoA is a key step in its catabolism, but it is 4-PBA itself that is recognized as the active HDAC-inhibiting molecule. Currently, there is no published evidence to suggest that 4-PBA-CoA possesses significant HDAC inhibitory activity.
Data Presentation: HDAC Inhibition by 4-Phenylbutyrate
The inhibitory potency of 4-PBA against HDACs is typically measured by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for 4-PBA against total HDACs. It is important to note that much of the literature refers to 4-PBA's effect in the millimolar range and often does not specify inhibition against individual HDAC isoforms.
| Compound | Target | IC50 Value | Cell Line/System |
| 4-Phenylbutyrate (PBA) | Total HDACs | Dose-dependent inhibition observed at 0.5 to 15 mmol/L | Glioblastoma LN-229 and LN-18 cells |
Note: The term "PBA" in some literature can be ambiguous. The data presented here is attributed to 4-phenylbutyrate. Caution is advised when interpreting data where the specific isomer is not explicitly stated.
Signaling Pathways and Metabolic Fate of 4-PBA
The primary signaling pathway affected by 4-PBA's HDAC inhibitory activity is the regulation of gene transcription. By inhibiting HDACs, 4-PBA leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of various tumor suppressor genes and other regulatory proteins.[3] One key target is the p21 gene, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[1]
The metabolic conversion of 4-PBA to its CoA ester is a critical step in its physiological processing, though not for its direct HDAC inhibitory action. This process is illustrated in the diagram below.
Caption: Metabolic fate of 4-PBA and its role in HDAC inhibition.
Experimental Protocols
To directly compare the HDAC inhibitory activities of 4-PBA and 4-PBA-CoA, a fluorometric in vitro HDAC activity assay would be employed. The following is a detailed protocol for such an experiment.
Objective: To determine and compare the IC50 values of 4-PBA and 4-PBA-CoA for HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, and a buffer)
-
Trichostatin A (TSA) as a positive control inhibitor
-
4-Phenylbutyrate (4-PBA)
-
Synthesized 4-Phenylbutyryl-CoA (4-PBA-CoA)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of 4-PBA, 4-PBA-CoA, and TSA in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to create a range of concentrations for testing.
-
Enzyme Reaction:
-
Add 40 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted test compounds (4-PBA, 4-PBA-CoA) or control inhibitor (TSA) to the respective wells. Include a solvent control (e.g., DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted HDAC enzyme to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of the developer solution to each well. Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for a head-to-head comparison of the HDAC inhibitory effects of 4-PBA and its CoA ester.
Caption: Hypothetical workflow for comparing 4-PBA and 4-PBA-CoA HDAC inhibition.
Conclusion
4-Phenylbutyrate is an established inhibitor of histone deacetylases, with its primary mechanism involving the direct interaction with class I and II HDAC enzymes. While its metabolic conversion to 4-PBA-CoA is a known physiological process, the current body of scientific literature does not support a role for 4-PBA-CoA as an HDAC inhibitor. The provided experimental protocol offers a robust framework for researchers who may wish to synthesize 4-PBA-CoA and directly test this hypothesis to definitively compare the inhibitory potencies of these two related molecules. Such a study would provide valuable insights into the structure-activity relationship of short-chain fatty acid-based HDAC inhibitors and their metabolic derivatives.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Phenylbutanoyl-CoA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Phenylbutanoyl-CoA, a compound utilized in various research applications. Adherence to these protocols is crucial for minimizing risks and maintaining a safe laboratory environment.
Hazard Assessment and Classification
Properties of 4-Phenylbutyric Acid:
| Property | Value | Reference |
| Physical State | Powder Solid | [1] |
| Appearance | Off-white | [1] |
| Odor | Odorless | [1] |
| Hazards | Skin irritant, serious eye irritant, may cause respiratory irritation. | [2] |
Based on this data, this compound should be handled as a hazardous substance. It is essential to prevent its release into the environment by avoiding disposal down the drain or in regular trash.[3][4]
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: While generally not required under normal use with adequate ventilation, a respirator may be necessary if dust is generated.[1][2]
Segregation and Waste Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[3][5]
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents.[1]
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][5][6] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][6]
Step-by-Step Disposal Procedure
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.[6]
-
Prepare for Disposal: Ensure you are in a well-ventilated area, such as a chemical fume hood, and are wearing the required PPE.
-
Transfer to Waste Container: Carefully transfer the this compound waste into the designated hazardous waste container. Avoid generating dust.
-
Seal the Container: Securely close the waste container lid.[6]
-
Store Temporarily (if necessary): If immediate pickup is not available, store the sealed container in a designated satellite accumulation area.[5][6] This area should be away from heat sources and incompatible chemicals.[3]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[6] Do not attempt to transport hazardous waste off-site yourself.
Emergency Procedures
In case of accidental release or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[7]
-
Spill: For a small spill, carefully sweep up the solid material and place it in the hazardous waste container. Avoid creating dust. For a large spill, evacuate the area and contact your EHS department immediately.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 4-Phenylbutyric acid - Safety Data Sheet [chemicalbook.com]
Essential Safety and Logistical Information for Handling 4-Phenylbutanoyl-CoA
Hazard Identification and Classification
The following tables summarize the potential hazards associated with 4-Phenylbutanoyl-CoA, based on data from analogous compounds. It is prudent to handle this compound as a substance that is, at a minimum, an irritant and potentially corrosive.
Table 1: GHS Hazard Pictograms
| Pictogram | Hazard |
|
| Irritant: Causes skin irritation and serious eye irritation. May cause respiratory irritation. |
|
| Corrosion: Based on the analogous 4-Phenylbutanoyl Chloride, there is a potential for severe skin burns and eye damage. |
Table 2: Hazard Statements
| Code | Statement |
| H314 | Causes severe skin burns and eye damage.[1][2] |
| H315 | Causes skin irritation.[3][4][5] |
| H319 | Causes serious eye irritation.[3][4][5] |
| H335 | May cause respiratory irritation.[3][4][5] |
Table 3: Precautionary Statements
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[3][4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed workflow for the safe handling of this compound, from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard pictograms.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6] Keep the container tightly closed.
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Handling and Use
-
Ventilation: Handle the compound in a chemical fume hood to minimize inhalation of any dust or vapors.
-
Weighing: If weighing the solid, do so on a tared weigh boat within the fume hood. Avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent. If dissolving in water, be aware that a reaction may occur.
-
Spills: In case of a small spill, use an appropriate absorbent material, and clean the area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow Diagram
Caption: A diagram illustrating the safe handling workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Waste Segregation
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Container Labeling
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Corrosive").
Final Disposal
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's guidelines for the final pickup and disposal of chemical waste by the Environmental Health and Safety (EHS) office.
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 2. H-phrases (hazard statements) [stoffenmanager.com]
- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 5. gz-supplies.com [gz-supplies.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
